6-Amino-2-(methylthio)pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYQQKWEFDEUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278698 | |
| Record name | 6-Amino-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1074-41-5 | |
| Record name | 1074-41-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2-(methylsulfanyl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Amino-2-(methylthio)pyrimidin-4-ol. This pyrimidine derivative is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. This document outlines a probable synthetic pathway, detailed experimental protocols, and a thorough characterization profile based on available data for the target compound and its close analogs.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1074-41-5[1][2][3] |
| Molecular Formula | C₅H₇N₃OS[4] |
| Molecular Weight | 157.19 g/mol [4] |
| Synonyms | 2-(Methylthio)-4-amino-6-hydroxypyrimidine, 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, 6-Amino-2-(methylsulfanyl)-4(3H)-pyrimidinone[1][5] |
| Physical State | White to light yellow powder/crystal[5] |
| Melting Point | 258.0 - 277.0 °C[5] |
Synthesis Methodology
The most plausible and widely utilized method for the synthesis of this compound is the cyclocondensation reaction of an S-alkylisothiourea with a β-ketoester.[6] This approach is a variation of the classical Biginelli reaction and offers a straightforward route to the pyrimidine core.
The proposed reaction involves the condensation of S-methylisothiourea with ethyl acetoacetate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The base facilitates the deprotonation of the active methylene group of the ethyl acetoacetate and the amino groups of the S-methylisothiourea, promoting the cyclization to form the pyrimidine ring.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the synthesis of analogous pyrimidine derivatives.[6]
Materials:
-
S-methylisothiourea hemisulfate
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add S-methylisothiourea hemisulfate (1.0 equivalent) followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation of the Product: Acidify the reaction mixture with glacial acetic acid to a pH of approximately 5-6. The precipitate is then collected by vacuum filtration and washed with cold deionized water and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:
Physicochemical Properties
| Property | Value |
| Melting Point | 258.0 - 277.0 °C[5] |
| Appearance | White to light yellow powder/crystal[5] |
| Solubility | Information on the solubility of the target compound is not readily available. However, based on its structure, it is expected to have limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. |
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectral data can be inferred from closely related analogs, such as 4-amino-6-hydroxy-2-methylpyrimidine.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | s | 3H | -SCH₃ |
| ~5.0 | s | 1H | Pyrimidine C₅-H |
| ~6.5-7.0 (broad) | br s | 2H | -NH₂ |
| ~10.5-11.5 (broad) | br s | 1H | -OH / -NH (keto-enol tautomerism) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -SCH₃ |
| ~90 | Pyrimidine C₅ |
| ~155 | Pyrimidine C₄/C₆ |
| ~160 | Pyrimidine C₂ |
| ~165 | Pyrimidine C₄/C₆ |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (amino group) |
| 3100-3300 | O-H stretching (hydroxyl group) / N-H stretching (ring) |
| ~1650 | C=O stretching (keto tautomer) / C=N stretching |
| ~1600 | N-H bending |
| ~1550 | C=C stretching (aromatic ring) |
| ~1250 | C-N stretching |
| ~700 | C-S stretching |
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 157. The fragmentation pattern would likely involve the loss of the methylthio group (-SCH₃) and subsequent fragmentation of the pyrimidine ring.
Visualizing the Workflow and Logic
To better illustrate the synthesis and characterization processes, the following diagrams are provided.
References
- 1. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]
- 2. 2-Amino-6-methylpyrimidine-4-thiol | C5H7N3S | CID 2781477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Physicochemical Properties of 6-Amino-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-(methylthio)pyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The physicochemical properties of this molecule are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets. This guide provides a comprehensive overview of the available and predicted physicochemical data for this compound, details general experimental protocols for their determination, and explores potential biological pathways based on related structures.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. Due to a scarcity of direct experimental data for this specific compound, information from closely related analogs is included for comparative purposes.
Table 1: Summary of Physicochemical Data for this compound and Related Compounds
| Property | This compound | 6-Amino-2-methyl-4-pyrimidinol (Analog) | 2-(Methylthio)pyrimidin-4-ol (Analog) |
| CAS Number | 1074-41-5[3][4][5] | 767-16-8[6] | 124700-70-5[7] |
| Molecular Formula | C₅H₇N₃OS[5] | C₅H₇N₃O[6] | C₅H₆N₂OS[7] |
| Molecular Weight | 157.19 g/mol [8] | 125.13 g/mol [6] | 142.18 g/mol [7] |
| Melting Point | 271-273 °C (decomposes)[5] | >300 °C[6] | Not Available |
| Boiling Point | Not Available | Not Available | Not Available |
| pKa | Not Available | Not Available | Not Available |
| Solubility | Not Available | Not Available | Not Available |
| LogP (Predicted) | Not Available | -0.9 (XLogP3-AA)[9] | 0.9041[7] |
Experimental Protocols
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties.
Workflow for Shake-Flask LogP Determination
Caption: Workflow for Shake-Flask LogP Determination.
The "shake-flask" method involves dissolving the compound in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logarithm of the ratio of the concentrations is calculated to determine the LogP value.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the broader class of pyrimidine derivatives has been shown to interact with various biological targets. Notably, substituted pyrimidines have been investigated as kinase inhibitors.[10][11] For instance, certain 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines have demonstrated inhibitory activity on the proliferation of the A-431 cell line, which is stimulated by the epidermal growth factor (EGF), and on EGF receptor (EGFR) tyrosine kinase phosphorylation.[12]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized Inhibition of EGFR Signaling.
This diagram illustrates a potential mechanism of action where this compound could inhibit the phosphorylation of EGFR, thereby blocking downstream signaling pathways that lead to cell proliferation. This is based on the observed activity of structurally related compounds.[12] Further screening and mechanistic studies are required to validate this hypothesis for this compound.
Conclusion
This compound is a compound with potential for further investigation in drug discovery, given the established biological activities of the pyrimidine scaffold. This guide has summarized the currently available physicochemical data, highlighting areas where experimental determination is needed. The provided experimental protocols offer a framework for obtaining these crucial parameters. Furthermore, the exploration of potential biological targets, such as EGFR, based on related compounds, provides a starting point for future pharmacological evaluation. A comprehensive understanding of its physicochemical properties will be paramount in advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]
- 4. 1074-41-5|this compound|BLD Pharm [bldpharm.com]
- 5. chemwhat.com [chemwhat.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]
- 9. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Elucidation and Analysis of 6-Amino-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and analysis of 6-Amino-2-(methylthio)pyrimidin-4-ol, a pyrimidine derivative of interest in medicinal chemistry and drug development. This document details the compound's chemical and physical properties, provides spectroscopic data for its characterization, outlines a general synthetic approach, and discusses its potential biological activities based on available research on analogous structures.
Compound Identity and Properties
This compound is a heterocyclic organic compound with the chemical formula C₅H₇N₃OS.[1] It belongs to the pyrimidine class of compounds, which are key constituents of nucleic acids and are found in numerous biologically active molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1074-41-5 | [1] |
| Molecular Formula | C₅H₇N₃OS | [1] |
| Molecular Weight | 157.19 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Storage Conditions | -20°C for long-term storage | [1] |
Structural Elucidation: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the amino, methyl, and pyrimidine ring protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -SCH₃ | 2.4 - 2.6 | Singlet | 3H |
| Pyrimidine C₅-H | 5.0 - 5.5 | Singlet | 1H |
| -NH₂ | 6.5 - 7.5 | Broad Singlet | 2H |
| -OH | 10.0 - 12.0 | Broad Singlet | 1H |
Note: Predictions are based on data from similar pyrimidine structures. Actual shifts may vary depending on the solvent and experimental conditions.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -SCH₃ | 12 - 15 |
| C₅ | 90 - 95 |
| C₆ | 155 - 160 |
| C₄ | 160 - 165 |
| C₂ | 170 - 175 |
Note: These are estimated values based on analogous compounds and computational predictions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 158.03.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic route can be proposed based on established pyrimidine chemistry. A common method involves the cyclocondensation of a three-carbon component with a thiourea derivative.
General Synthetic Pathway
A plausible synthetic route involves the reaction of S-methylisothiourea with a suitable β-ketoester or a related three-carbon synthons. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol for Spectroscopic Analysis (General)
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2.2. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.
Potential Biological Activity and Signaling Pathways
The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] The biological profile of this compound is likely influenced by its specific substituents.
Antimicrobial and Antifungal Activity
Many pyrimidine derivatives have demonstrated significant antimicrobial and antifungal properties.[3] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with microbial DNA synthesis. The presence of the amino and methylthio groups on the pyrimidine ring of the target compound could contribute to its potential antimicrobial efficacy.
Anticancer Activity
Substituted pyrimidines are a cornerstone of cancer chemotherapy. Their mechanisms of action are diverse and can include:
-
Inhibition of Kinases: Many pyrimidine derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing cancer cell division.
The potential for this compound to exhibit anticancer activity warrants further investigation. A logical workflow for such an investigation is outlined below.
Caption: Logical workflow for investigating the anticancer potential of the compound.
Potential Signaling Pathway Involvement
Given the prevalence of pyrimidine derivatives as kinase inhibitors, a potential mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a pyrimidine derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its structure, synthesis, and potential biological activities. Further experimental work is required to fully elucidate its spectroscopic properties, optimize its synthesis, and confirm its biological and pharmacological profile. The information and protocols presented herein serve as a valuable resource for researchers initiating studies on this and related compounds.
References
- 1. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]
spectroscopic data (NMR, IR, Mass) of 6-Amino-2-(methylthio)pyrimidin-4-ol
An In-depth Technical Guide to the Spectroscopic Data of 6-Amino-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound this compound (CAS Number: 1074-41-5). Due to the limited availability of directly published spectra for this specific molecule, this document compiles expected spectroscopic values based on data from closely related pyrimidine derivatives and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their analytical workflows.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₇N₃OS
-
Molecular Weight: 157.19 g/mol
-
CAS Number: 1074-41-5[1]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are predicted based on the analysis of similar compounds and established spectroscopic databases.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 2.40 | Singlet | 3H | -S-CH₃ |
| ~ 5.10 | Singlet | 1H | Pyrimidine C₅-H |
| ~ 6.70 | Broad Singlet | 2H | -NH₂ |
| ~ 11.50 | Broad Singlet | 1H | -OH (or N-H tautomer) |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~ 14.0 | -S-CH₃ |
| ~ 90.0 | Pyrimidine C₅ |
| ~ 158.0 | Pyrimidine C₄/C₆ |
| ~ 162.0 | Pyrimidine C₆/C₄ |
| ~ 170.0 | Pyrimidine C₂ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | O-H and N-H stretching |
| 3100 - 3200 | Medium | Aromatic C-H stretching |
| ~ 1640 | Strong | C=O stretching (from tautomer) |
| ~ 1600 | Strong | N-H bending |
| 1500 - 1580 | Medium-Strong | C=C and C=N stretching (ring) |
| ~ 1250 | Medium | C-N stretching |
| ~ 700 | Medium | C-S stretching |
Mass Spectrometry (MS) Data (Predicted)
| m/z Value | Relative Abundance | Assignment |
| 157 | High | [M]⁺ (Molecular Ion) |
| 142 | Medium | [M - CH₃]⁺ |
| 110 | Medium | [M - SCH₃]⁺ |
| 85 | High | Fragmentation of pyrimidine ring |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are generalized for heterocyclic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube if any particulate matter is visible.
-
Analysis:
-
Insert the sample into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
A D₂O exchange experiment can be performed to confirm the presence of labile protons (e.g., -OH, -NH₂). Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The peaks corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Run a background spectrum without any sample present to account for atmospheric CO₂ and water vapor.
-
Sample Preparation (Solid):
-
Place a small amount of the powdered sample directly onto the ATR crystal surface.
-
Apply pressure using the clamp to ensure good contact between the sample and the crystal.
-
-
Sample Measurement: Initiate the sample scan. The resulting spectrum will show the absorption of infrared radiation by the sample as a function of wavenumber.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI).
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For EI-MS, the sample is typically heated to a volatile state.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam, which causes the ejection of an electron, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Reactivity and Chemical Behavior of 6-Amino-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential biological significance of 6-Amino-2-(methylthio)pyrimidin-4-ol. This pyrimidine derivative serves as a versatile scaffold in medicinal chemistry and drug discovery due to its diverse reaction capabilities and the varied biological activities of its derivatives. This document consolidates available data on its synthesis, spectral characteristics, and chemical behavior, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.
Chemical Properties and Tautomerism
This compound, with the chemical formula C₅H₇N₃OS and a molecular weight of 157.19 g/mol , is a heterocyclic compound featuring a pyrimidine core.[1] The presence of amino, hydroxyl, and methylthio groups contributes to its unique chemical properties and reactivity. The compound is also known by its CAS Number 1074-41-5.[1][2]
An important characteristic of this molecule is its potential for tautomerism. The pyrimidin-4-ol form can exist in equilibrium with its keto tautomer, 6-amino-2-(methylthio)pyrimidin-4(3H)-one. This tautomeric equilibrium can significantly influence the molecule's reactivity, affecting which sites are more susceptible to electrophilic or nucleophilic attack.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be inferred from the synthesis of its derivatives. A common method for constructing the pyrimidine ring involves the condensation of a thiourea derivative with a three-carbon component, such as ethyl cyanoacetate.
General Synthetic Protocol:
The synthesis would likely proceed via the following steps:
-
Formation of S-methylisothiourea: Thiourea is reacted with a methylating agent (e.g., methyl iodide) to form S-methylisothiourea.
-
Condensation Reaction: The S-methylisothiourea is then condensed with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide in ethanol). This reaction typically involves a cyclization to form the pyrimidine ring.
-
Hydrolysis and Tautomerization: The resulting intermediate would likely be an ester, which upon hydrolysis and subsequent tautomerization, would yield the final product, this compound.
Spectroscopic Data (Predicted)
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the amino protons (broad singlet), a singlet for the C5-proton of the pyrimidine ring, and a singlet for the methyl protons of the methylthio group. The position of the amino and hydroxyl protons would be dependent on the solvent and concentration. |
| ¹³C NMR | Resonances for the four distinct carbons of the pyrimidine ring, with the carbon bearing the methylthio group appearing at a characteristic chemical shift. A signal for the methyl carbon of the methylthio group would also be present.[3][4] |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=N and C=C stretching of the pyrimidine ring, and C-S stretching of the methylthio group. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 157.19. Fragmentation patterns would likely involve the loss of the methylthio group and other characteristic fragments of the pyrimidine ring.[5][6] |
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups and the aromatic pyrimidine ring.
Nucleophilic Substitution
The methylthio group at the C2 position is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of various functionalities by reacting the compound with different nucleophiles. For instance, refluxing with an excess of an amine can lead to the displacement of the methylthio group and the formation of 2-amino derivatives.[7]
Reactions at the Amino Group
The amino group at the C6 position can undergo typical reactions of primary amines, such as acylation and alkylation, allowing for further functionalization of the molecule.
Reactions at the Hydroxyl Group
The hydroxyl group at the C4 position can be alkylated or acylated. O-substituted products can be synthesized from the sodium salts of the pyrimidin-4-ol.[7]
Oxidation
The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate. This modification can significantly alter the electronic properties and biological activity of the molecule.[1]
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents. Derivatives of this core structure have shown a range of biological activities.
-
Plant Growth Stimulation: Derivatives of 2-amino-substituted 6-methyl-pyrimidin-4-ols have demonstrated pronounced stimulating action on plant growth.[7]
-
Antimicrobial and Antifungal Activity: Pyrimidine derivatives are known to exhibit antimicrobial and antifungal properties.
-
Enzyme Inhibition: Fused pyrazolopyrimidine derivatives have been investigated as inhibitors of enzymes such as EGFR-tyrosine kinase and have shown activity in cell proliferation assays.[8]
The diverse reactivity of this compound makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs targeting various diseases.
Experimental Protocols (General)
The following are generalized experimental protocols for key reactions involving pyrimidine derivatives, based on documented procedures for analogous compounds.
Protocol 1: Nucleophilic Substitution of the Methylthio Group with an Amine
-
Dissolve this compound in a suitable solvent (e.g., butanol).
-
Add an excess of the desired amine (e.g., piperidine or morpholine).[7]
-
Reflux the reaction mixture for several hours (e.g., 15 hours).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: O-Alkylation of the Hydroxyl Group
-
Prepare the sodium salt of this compound by treating it with a base like sodium hydride in an anhydrous solvent (e.g., DMF).
-
Add the desired alkylating agent (e.g., an alkyl halide) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Conclusion
This compound is a versatile and reactive building block with significant potential in the development of new chemical entities with diverse biological activities. Its rich chemistry, characterized by multiple reactive sites, allows for extensive structural modifications. This guide provides a foundational understanding of its properties and reactivity, which can aid researchers in designing and synthesizing novel pyrimidine-based compounds for applications in medicinal chemistry, agrochemicals, and materials science. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]
- 2. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-methylpyrimidine-4-thiol | C5H7N3S | CID 2781477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 6-Amino-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 6-Amino-2-(methylthio)pyrimidin-4-ol in common laboratory solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides qualitative solubility information for the closely related compound, 2-(Methylthio)pyrimidin-4-ol, as a proxy. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is presented to enable researchers to ascertain the precise solubility of the target compound. This guide also includes a standardized workflow for solubility determination, visualized using a process diagram.
Introduction
This compound is a substituted pyrimidine derivative of interest in various research and development domains. Understanding its solubility in a range of common laboratory solvents is a critical first step in experimental design, formulation development, and biological screening. This document aims to provide a comprehensive resource on this topic.
It is important to note that a thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. Therefore, this guide presents available data for a structurally similar compound, 2-(Methylthio)pyrimidin-4-ol, to offer an initial estimation of its solubility characteristics. For precise quantitative measurements, it is imperative that researchers perform experimental solubility assessments.
Estimated Solubility Profile based on a Structurally Related Compound
The solubility of a compound is influenced by its functional groups. The target compound, this compound, differs from 2-(Methylthio)pyrimidin-4-ol by the presence of an amino group at the C6 position. This additional polar amino group may influence its solubility profile.
Qualitative solubility data for 2-(Methylthio)pyrimidin-4-ol indicates its behavior in two common polar solvents.[1][2] This information is summarized in Table 1 and can serve as a preliminary guide.
Table 1: Qualitative Solubility of 2-(Methylthio)pyrimidin-4-ol
| Solvent | CAS Number | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1][2] |
| Methanol | 67-56-1 | Slightly Soluble[1][2] |
Note: "Slightly Soluble" is a qualitative term and is not a substitute for experimentally determined quantitative data.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data for this compound, a standardized experimental protocol should be followed. The following is a generalized gravimetric method adapted from established procedures for determining the solubility of organic compounds.[3][4]
Objective: To determine the solubility of a solid compound in various solvents at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, DMSO, DMF, THF, ethyl acetate, DCM, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Micropipettes
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Pre-weighed collection vials
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Solvent Addition: Accurately add a known volume or mass of each selected solvent to the corresponding vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette fitted with a syringe filter to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed collection vial. Determine the mass of the collected solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the dissolved solid is completely dry.
-
Mass Determination: Accurately weigh the collection vial containing the dried solute. The difference between this mass and the initial mass of the vial gives the mass of the dissolved compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))
Alternatively, solubility can be expressed in other units such as mg/mL or mol/L.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Workflow for Solubility Determination
The general workflow for determining the solubility of a chemical compound in a laboratory setting is depicted in the following diagram. This process ensures a systematic approach from sample preparation to data analysis.
Caption: General workflow for experimental solubility determination.
Conclusion
References
In-Depth Technical Guide to the Preliminary Biological Screening of 6-Amino-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of 6-Amino-2-(methylthio)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. Due to limited direct studies on the title compound, this document synthesizes findings from structurally related pyrimidine derivatives to project its potential biological activities. Detailed, adaptable protocols for antimicrobial, anticancer, and plant growth regulatory screening are presented to facilitate further investigation. All quantitative data from related compounds is systematically organized, and a generalized experimental workflow is visualized to guide research efforts.
Introduction
Pyrimidine and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleic acids and various therapeutic agents. The unique chemical architecture of the pyrimidine ring allows for diverse substitutions, leading to a wide spectrum of pharmacological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This compound serves as a versatile synthetic intermediate, and an understanding of its intrinsic biological profile is crucial for the targeted design of novel, potent derivatives. This guide outlines a systematic approach to the preliminary biological evaluation of this compound.
Compound Profile: this compound
| Identifier | Value |
| IUPAC Name | 6-amino-2-(methylthio)pyrimidin-4(1H)-one |
| CAS Number | 1074-41-5 |
| Molecular Formula | C₅H₇N₃OS |
| Molecular Weight | 157.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO |
Projected Biological Activities Based on Analogs
While specific biological data for this compound is not extensively reported, the activities of its close derivatives provide valuable insights into its potential.
Antimicrobial Activity
Substituted pyrimidines are well-documented antimicrobial agents. A structurally related compound, 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol, has demonstrated notable antibacterial activity.
Table 1: Antimicrobial Activity of a Structurally Related Pyrimidine Derivative
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
| 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | Specific Pathogens | 16 µg/mL[1] |
Anticancer Activity
The pyrimidine scaffold is a common feature in many anticancer drugs. Derivatives of 2-aminopyrimidin-4-ol have shown significant cytotoxic effects against various human cancer cell lines.
Table 2: In Vitro Anticancer Activity of Related Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value |
| Hydroxymethyl derivative | Gastric Adenocarcinoma (AGS) | IC₅₀ | 53.02 µM[1] |
| Unspecified derivatives | Human Cervical Cancer (HeLa) | Potent Inhibition | Data not specified[1] |
| Unspecified derivatives | Chronic Myelogenous Leukemia (K562) | Potent Inhibition | Data not specified[1] |
Plant Growth Regulatory Activity
Certain pyrimidine derivatives have been shown to influence plant development, suggesting potential applications in agriculture.
Table 3: Plant Growth Stimulatory Effects of Related Pyrimidine Derivatives
| Compound Class | Observed Effect |
| 2-Amino-substituted 4-methylpyrimidin-4-ols | Pronounced stimulating action on plant growth[2] |
Detailed Experimental Protocols
The following protocols are generalized methodologies that can be specifically adapted for the screening of this compound.
Antimicrobial Screening: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic microbes.
Materials:
-
This compound
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal Strains: Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 Medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in sterile DMSO.
-
Inoculum Preparation: Culture bacteria and fungi overnight. Dilute the cultures in their respective media to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 28-30°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Screening: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human cancer cell lines.
Materials:
-
This compound
-
Human Cancer Cell Lines: e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add to the respective wells. Incubate for 48 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Visualizations of Experimental Design and Workflows
General Biological Screening Workflow
Caption: A high-level workflow for the preliminary biological screening of novel compounds.
Anticancer Screening Decision Pathway
Caption: A decision-making pathway for advancing compounds in an anticancer screening cascade.
References
Potential Therapeutic Targets of 6-Amino-2-(methylthio)pyrimidin-4-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic targets of derivatives of the core chemical scaffold, 6-Amino-2-(methylthio)pyrimidin-4-ol. While direct biological activity studies on the parent compound are limited in publicly available research, its structural motif is a key component in a variety of derivatives that exhibit significant pharmacological activities. This document synthesizes the existing research on these derivatives to illuminate potential avenues for drug discovery and development. The information presented herein is based on preclinical research and is intended for an audience with a professional background in life sciences and drug development.
Introduction to this compound and its Derivatives
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and several approved drugs. The this compound structure represents a versatile platform for chemical modification, leading to a diverse range of derivatives with potential therapeutic applications. These derivatives have been investigated for their efficacy in oncology, infectious diseases, and metabolic disorders. This guide will explore the key therapeutic targets that have been identified for these promising compounds.
Key Therapeutic Areas and Molecular Targets
Research into the derivatives of this compound has revealed a breadth of biological activities, pointing to several potential therapeutic applications. The primary areas of investigation include oncology, infectious diseases, and metabolic regulation.
Oncology
Cancer remains a primary focus for the development of novel therapeutics, and pyrimidine derivatives have historically played a crucial role in cancer chemotherapy. Derivatives of this compound have been shown to target several key pathways involved in cancer progression.
Several derivatives have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cell growth, proliferation, and survival.
-
Phosphoinositide 3-kinase (PI3K): Certain 6-amino-5-cyano-2-thiopyrimidine derivatives have exhibited potent inhibitory activity against the delta isoform of PI3K (PI3Kδ).[1] One such derivative showed comparable activity to the known PI3Kδ inhibitor, Duvelisib.[1] Inhibition of the PI3K/Akt signaling pathway is a well-established strategy in cancer therapy, as this pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines, which are structurally related to the core scaffold, have demonstrated inhibitory activity against the proliferation of the A-431 cell line, which overexpresses EGFR.[2] These compounds were also shown to inhibit the phosphorylation of the EGFR tyrosine kinase, a key step in the activation of downstream signaling pathways that drive tumor growth.[2]
A simplified representation of the PI3K/Akt signaling pathway and the role of EGFR is depicted below:
Several studies have highlighted the ability of these derivatives to induce programmed cell death, or apoptosis, in cancer cells.
-
Caspase Activation and Bcl-2 Family Modulation: A 6-amino-5-cyano-2-thiopyrimidine derivative was found to trigger apoptosis in leukemia cells by activating caspase-3 and the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl-2.[1] Similarly, 6-amino-9-sulfonylpurine derivatives, which share a related heterocyclic core, induce apoptosis in human leukemia cells through mechanisms involving cytochrome c release and caspase-3 activation.[3]
The intrinsic pathway of apoptosis is illustrated in the following diagram:
The de novo purine biosynthesis pathway is essential for the proliferation of cancer cells.
-
GARFTase and AICARFTase Inhibition: Thieno[2,3-d]pyrimidine analogs, which are structurally related to the core scaffold, have been identified as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), two key enzymes in this pathway.[4] This dual inhibition leads to a potent antitumor effect.[4]
Infectious Diseases
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Derivatives of this compound have shown promise in this area.
-
Biofilm Inhibition: 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones, which contain the 2-aminopyrimidine moiety, have demonstrated the ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA).[5] Biofilms are a major contributor to the persistence of chronic infections and antibiotic resistance.
Metabolic Disorders
Derivatives of the pyrimidine scaffold are also being explored for the treatment of metabolic diseases.
-
DPP-4 Inhibition for Type 2 Diabetes: Pyrazolopyrimidine derivatives have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4).[6] DPP-4 inhibitors are a class of oral hypoglycemics that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for various derivatives of this compound and related structures, highlighting their potency against different therapeutic targets.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Target | Cell Line | Activity (IC50) | Reference |
| 6-amino-5-cyano-2-thiopyrimidine | PI3Kδ | - | 0.0034 µM | [1] |
| 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine | EGFR-TK | A-431 | Proliferation Inhibition | [2] |
| 2-(2-amino-6-(4-methylthiophenyl)pyrimidin-4-yl)quinazolin-4(3H)-one | Biofilm Formation | MRSA | 20.7-22.4 µM | [5] |
Table 2: Enzyme Inhibition by Pyrimidine Derivatives
| Compound Class | Enzyme | Activity (IC50) | Reference |
| Thieno[2,3-d]pyrimidine analog | GARFTase / AICARFTase | - | [4] |
| Pyrrolo[2,3-d]pyrimidine analog | pjDHFR | Potent Inhibition | [7] |
| Pyrazolopyrimidine derivative | DPP-4 | 21.4–59.8 nM | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of the this compound derivatives.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of the compounds against specific protein kinases.
-
General Protocol:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at a specific temperature for a set period.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
-
Cell Proliferation Assays
-
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
MTT Assay Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Apoptosis Assays
-
Objective: To determine if the compounds induce apoptosis in cancer cells.
-
Annexin V/Propidium Iodide (PI) Staining Protocol:
-
Cells are treated with the test compound for a specific time.
-
Both adherent and floating cells are collected and washed with PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is quantified.
-
Western Blot Analysis
-
Objective: To detect changes in the expression or phosphorylation status of specific proteins in a signaling pathway.
-
General Protocol:
-
Cells are treated with the test compound and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-caspase-3).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The following diagram illustrates a general experimental workflow for evaluating the anticancer activity of a compound.
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research strongly suggests that these compounds and their analogs have the potential to modulate a range of clinically relevant targets in oncology, infectious diseases, and metabolic disorders.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their identified targets.
-
In-depth Mechanistic Studies: To fully elucidate the molecular mechanisms of action and identify potential off-target effects.
-
In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential and safety of the most promising lead compounds in relevant animal models.
-
Exploration of Novel Therapeutic Areas: Given the diverse biological activities of pyrimidine derivatives, further screening against a broader range of targets could uncover new therapeutic opportunities.
This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound derivatives. The continued exploration of this chemical space is likely to yield novel and effective treatments for a variety of human diseases.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 7. Targeting species specific amino acid residues: Design, synthesis and biological evaluation of 6-substituted pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors and potential anti-opportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Amino-2-(methylthio)pyrimidin-4-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-(methylthio)pyrimidin-4-ol is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The pyrimidine core is a common feature in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The strategic placement of amino, methylthio, and hydroxyl groups on the pyrimidine ring of this compound offers multiple points for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery programs.
These application notes provide an overview of the potential uses of this compound in medicinal chemistry, along with detailed protocols for the synthesis of derivatives and their biological evaluation. While specific quantitative data for the parent compound is limited in publicly available literature, the provided data for structurally related derivatives highlight the potential of this chemical scaffold.
Key Applications in Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of various therapeutic agents:
-
Anticancer Agents: Pyrimidine derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2][3][4] Derivatives of this compound can be synthesized to target specific kinases in signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in cancer.[1][5][6]
-
Antimicrobial Agents: The pyrimidine nucleus is a key component of many antimicrobial drugs. Modifications of this compound can lead to the development of novel antibacterial and antifungal agents.
-
Kinase Inhibitors: The structural features of this compound make it an attractive scaffold for the design of kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.[7]
-
Plant Growth Regulators: Derivatives of similar pyrimidin-4-ol structures have shown significant activity as plant growth stimulants.[8]
Data Presentation: Biological Activities of Related Pyrimidine Derivatives
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Cell Line | Activity Metric (IC50) | Reference |
| 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives | U937 | < 20 µM | [9] |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | MCF-7 | 13.42 µg/mL (0.045 µM) | [3] |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines | MDA-MB-231 | 52.56 µg/mL (0.16 µM) | [3] |
| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | 4.3 ± 0.11 µg/mL (0.013 µM) | [4] |
| 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 | 18.28 µg/mL (0.056 µM) | [4] |
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Microorganism | Activity Metric (MIC) | Reference |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives | S. aureus, E. coli, B. subtilis, C. albicans | Not specified (improved activity with electron-withdrawing groups) | [10] |
| 1,2,4-triazolo[1,5-a]pyrimidine derivatives | S. aureus, E. coli, P. aeruginosa | 24-53 nM | [11] |
Experimental Protocols
The following are representative protocols for the synthesis of pyrimidine derivatives and their biological evaluation, based on methodologies reported for similar compounds.
Protocol 1: Synthesis of 2-Amino-Substituted 6-Methylpyrimidin-4-ol Derivatives[9]
This protocol describes a general method for the substitution of the methylthio group with various amines.
Materials:
-
This compound (or a similar 2-(methylthio)pyrimidine)
-
Amine of choice (e.g., piperidine, morpholine)
-
Butanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve the 2-(methylthio)pyrimidine starting material in butanol.
-
Add an excess of the desired amine to the solution.
-
Reflux the reaction mixture for 15 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product by recrystallization or column chromatography.
Protocol 2: In Vitro Anticancer Activity - MTT Assay[1][13][14][15]
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 3: In Vitro Antimicrobial Susceptibility - Broth Microdilution Assay[16]
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Synthesized pyrimidine derivatives (dissolved in a suitable solvent)
-
Standard antimicrobial agent (positive control)
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to the final concentration specified by standard guidelines (e.g., CLSI).
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-based kinase inhibitors in cancer therapy.[1][5][6]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrimidine-based inhibitor.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and biological evaluation of derivatives from this compound.
Caption: General workflow for synthesis and biological evaluation of this compound derivatives.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 6-Amino-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 6-Amino-2-(methylthio)pyrimidin-4-ol, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The protocols are based on established synthetic methodologies for analogous pyrimidine systems and are intended to serve as a comprehensive guide for researchers.
Overview of Derivatization Strategies
This compound possesses multiple reactive sites that allow for a variety of chemical modifications. The primary sites for derivatization are:
-
The 2-(methylthio) group: This group can be displaced by various nucleophiles, enabling the introduction of diverse functionalities.
-
The 4-hydroxyl group: The hydroxyl group can undergo O-alkylation or be converted into a leaving group (e.g., a chloro group) for subsequent substitution reactions.
-
The 6-amino group: The amino group can be acylated, alkylated, or used in condensation reactions.
These derivatization pathways open up possibilities for creating a library of novel compounds for screening in drug discovery programs. The structural modifications can influence the molecule's physicochemical properties, biological activity, and target selectivity.
Experimental Protocols
The following protocols are adapted from established procedures for similar pyrimidine derivatives and can be optimized for this compound.
Protocol 1: Nucleophilic Substitution of the 2-(methylthio) Group
This protocol describes the displacement of the methylthio group with an amine.
Workflow:
Caption: Workflow for the nucleophilic substitution of the 2-(methylthio) group.
Methodology:
-
To a solution of this compound (1.0 eq) in butanol, add an excess of the desired amine (e.g., piperidine or morpholine, 3.0-5.0 eq).
-
Reflux the reaction mixture for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-substituted derivative.[1]
Quantitative Data:
| Reactant (Amine) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | Butanol | 15 | High | [1] |
| Morpholine | Butanol | 15 | High | [1] |
Protocol 2: O-Alkylation of the 4-Hydroxyl Group
This protocol details the alkylation of the hydroxyl group to form an ether linkage.
Workflow:
Caption: Workflow for the O-alkylation of the 4-hydroxyl group.
Methodology:
-
Suspend this compound (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF).
-
Add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C to form the sodium salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., methyl chloroacetate, 1.2 eq) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by chromatography.[1]
Quantitative Data:
| Alkylating Agent | Solvent | Yield (%) | Reference |
| Methyl Chloroacetate | DMF | Not specified, but generally good | [1] |
| Methyl 2-bromopropanoate | DMF | Not specified, but generally good | [1] |
Protocol 3: Chlorination of the 4-Hydroxyl Group and Subsequent Substitution
This protocol involves the conversion of the hydroxyl group to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.
Workflow:
Caption: Workflow for chlorination and subsequent substitution at the 4-position.
Methodology:
Step 1: Chlorination
-
Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and use the crude 4-chloro derivative in the next step without further purification.
Step 2: Nucleophilic Substitution
-
Dissolve the crude 4-chloro-6-amino-2-(methylthio)pyrimidine in a suitable solvent (e.g., ethanol, DMF).
-
Add the desired nucleophile (e.g., an amine, thiol, or sodium salt of a phenol, 1.1-1.5 eq).
-
Add a base if necessary (e.g., triethylamine, potassium carbonate).
-
Heat the reaction mixture and monitor by TLC.
-
After completion, perform an aqueous work-up, extract the product, and purify by chromatography or recrystallization.[2]
Quantitative Data:
The yields for these types of reactions are generally good, but will vary depending on the specific nucleophile used.
Applications in Drug Discovery
The derivatization of this compound can lead to the synthesis of compounds with a wide range of biological activities. Pyrimidine derivatives are known to exhibit activities such as:
-
Antimicrobial [2]
-
Anti-inflammatory [2]
-
Antioxidant [2]
-
Cytotoxic (anti-cancer) [2]
-
Enzyme inhibition (e.g., FGFR4 inhibitors)[3]
The described protocols provide a foundation for generating compound libraries for screening in these and other therapeutic areas.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium hydride (NaH) is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Amino-2-(methylthio)pyrimidin-4-ol as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-(methylthio)pyrimidin-4-ol is a highly functionalized pyrimidine derivative that serves as a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its multiple reaction sites—the amino group, the hydroxyl group (in its tautomeric form), and the reactive methylthio group—allow for diverse chemical transformations, leading to the construction of fused heterocyclic systems and substituted pyrimidines. These resulting compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antimicrobial, and plant growth-stimulating properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems.
Key Applications
The strategic functionalization of this compound enables the synthesis of several important classes of heterocyclic compounds:
-
Substituted Pyrimidines: The methylthio group can be displaced by various nucleophiles, and the amino and hydroxyl groups can be alkylated, acylated, or involved in condensation reactions to yield highly substituted pyrimidine cores.
-
Fused Pyrimidine Systems: The inherent reactivity of the pyrimidine ring and its substituents allows for annulation reactions to form bicyclic and tricyclic systems such as pyrazolo[3,4-d]pyrimidines, thiazolo[5,4-d]pyrimidines, and pyridopyrimidines.[4]
-
Biologically Active Molecules: Many derivatives synthesized from this building block have shown promising biological activities, making it a key scaffold in drug discovery programs. For example, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as antiproliferative agents.[5][6]
Data Presentation
Table 1: Synthesis of Substituted Pyrimidine Derivatives
| Starting Material | Reagent(s) and Conditions | Product | Yield (%) | Reference |
| This compound | Piperidine, butanol, reflux, 15h | 6-Amino-2-(piperidin-1-yl)pyrimidin-4-ol | - | [1] |
| This compound | Morpholine, butanol, reflux, 15h | 6-Amino-2-(morpholin-4-yl)pyrimidin-4-ol | - | [1] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | EtONa, EtOH, ~20°C, 2h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [7] |
Yield not reported in the source document.
Table 2: Cytotoxicity of Synthesized Heterocyclic Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7 (a phenyl-substituted pyrimidin-4-one derivative) | MDA-MB-231 (Breast Cancer) | 0.042 | [2] |
| Volasertib (Reference Drug) | MDA-MB-231 (Breast Cancer) | 0.017 | [2] |
| Compound 4 (a phenyl-substituted pyrimidin-4-one derivative) | HT-29 (Colorectal Cancer) | 0.094 | [2] |
| Volasertib (Reference Drug) | HT-29 (Colorectal Cancer) | 0.025 | [2] |
| Compound 4b (a pyrazolo[3,4-d]pyrimidine derivative) | U937 (Lymphoma) | < 20 | [6] |
| Compound 4j (a pyrazolo[3,4-d]pyrimidine derivative) | U937 (Lymphoma) | < 20 | [6] |
| Compound 4l (a pyrazolo[3,4-d]pyrimidine derivative) | U937 (Lymphoma) | < 20 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-Substituted 6-Methylpyrimidin-4-ols
This protocol describes the nucleophilic displacement of the methylthio group with an amine.
Materials:
-
2-(Methylthio)-6-methylpyrimidin-4-ol
-
Amine (e.g., piperidine or morpholine)
-
Butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of 2-(methylthio)-6-methylpyrimidin-4-ol (1 mmol) in butanol (10 mL), add an excess of the desired amine (e.g., piperidine or morpholine, 3 mmol).
-
Heat the reaction mixture to reflux and maintain for 15 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-substituted 6-methylpyrimidin-4-ol derivative.[1]
Protocol 2: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
This protocol details the regioselective substitution of a chlorine atom with an ethoxy group.
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine
-
Sodium ethoxide (EtONa) solution in ethanol (1 M)
-
Ethanol (EtOH)
-
Stirring plate and stir bar
-
CaCl2 drying tube
Procedure:
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (50 mg, 0.256 mmol) in ethanol (1 mL) in a flask equipped with a stir bar.[7]
-
While stirring at approximately 20°C, add a freshly prepared solution of sodium ethoxide in ethanol (0.28 mL, 0.28 mmol, 1 M) dropwise.[7]
-
Protect the reaction mixture from moisture with a CaCl2 drying tube.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC until the starting material is consumed.[7]
-
Upon completion, the product can be isolated by removing the solvent and purifying the residue.
Visualizations
Synthesis of 2-Amino-Substituted Pyrimidin-4-ols
Caption: Reaction scheme for the synthesis of 2-amino-substituted pyrimidin-4-ols.
General Workflow for Heterocyclic Synthesis
Caption: General workflow from synthesis to biological evaluation.
Signaling Pathway Inhibition by Pyrimidine Derivatives
Caption: Inhibition of EGFR signaling by pyrazolo[3,4-d]pyrimidine derivatives.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for N-alkylation of 6-Amino-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of 6-Amino-2-(methylthio)pyrimidin-4-ol is a critical chemical transformation for the synthesis of a diverse range of biologically active molecules. The resulting N-alkylated pyrimidine derivatives are key intermediates in the development of novel therapeutics, particularly in the fields of kinase inhibition and other targeted therapies. The strategic introduction of alkyl groups at the N6-position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
These application notes provide detailed experimental procedures for the N-alkylation of this compound, addressing the common challenge of regioselectivity between N-alkylation and potential O-alkylation. The protocols outlined below are based on established methodologies for the alkylation of related aminopyrimidine systems and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Reaction Overview and Regioselectivity
The N-alkylation of this compound involves the reaction of the exocyclic amino group with an alkylating agent, typically an alkyl halide, in the presence of a base. The pyrimidin-4-ol tautomer of the starting material also presents a potentially competing site for alkylation at the oxygen atom. The choice of base, solvent, and reaction temperature can influence the regioselectivity of the reaction. Generally, the use of a non-polar, aprotic solvent and a mild base can favor N-alkylation over O-alkylation. It has been observed in related systems that even with an excess of the alkylating agent, mono-N-alkylation is often the major product.[1]
A key consideration in the characterization of the final product is the unambiguous determination of the site of alkylation. Spectroscopic techniques, particularly 1D and 2D NMR (such as HSQC and HMBC), are crucial for distinguishing between N- and O-alkylated isomers.[2][3] In 13C NMR, the chemical shift of the carbon atom attached to the nitrogen in an N-alkylated product is expected to be around δ 43 ppm, whereas a carbon attached to oxygen in an O-alkylated product would appear further downfield.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base in dimethylformamide (DMF).
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 equivalents) to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data for N-Alkylation of this compound (Hypothetical Data)
The following table summarizes hypothetical yield data for the N-alkylation of this compound with various alkylating agents based on the general protocol. Note: This data is illustrative and actual yields may vary.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 85 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 50 | 18 | 78 |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | 50 | 16 | 82 |
| 4 | Propyl Iodide | NaH | THF | 25 | 24 | 75 |
Visualizations
Experimental Workflow for N-Alkylation
References
Application of 6-Amino-2-(methylthio)pyrimidin-4-ol in Agrochemical Research: A Focus on Synthetic Derivatives
Introduction
6-Amino-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine class. In agrochemical research, pyrimidine derivatives are of significant interest due to their broad spectrum of biological activities, including fungicidal, herbicidal, and plant growth-regulating properties. While direct applications of this compound as an agrochemical are not extensively documented, its structural scaffold serves as a valuable starting material or intermediate for the synthesis of more complex and biologically active molecules. This document outlines the application of this pyrimidine core structure in the development of novel agrochemicals, with a focus on the synthesis and biological evaluation of its derivatives.
Application Notes
The primary application of the this compound scaffold in agrochemical research is as a versatile building block for the synthesis of potential fungicides and plant growth regulators. The presence of amino, hydroxyl, and methylthio groups provides multiple reactive sites for chemical modification, allowing for the creation of a diverse library of derivatives.
Fungicidal Activity of Derivatives
Research has demonstrated that derivatives synthesized from a closely related precursor, 2-(methylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles, exhibit significant fungicidal activity. These compounds have been shown to be effective against common plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The mode of action for some of these benzimidazole derivatives is believed to be the inhibition of β-tubulin synthesis in fungi, a mechanism that disrupts cell division and leads to fungal death.
Plant Growth Regulation
Derivatives of 2-amino-substituted 6-methyl-pyrimidin-4-ol, synthesized from 2-(methylthio)-6-methyl-pyrimidin-4-ol, have been shown to possess pronounced plant growth-stimulating activity.[1] While these specific derivatives did not show significant herbicidal or fungicidal effects, their ability to promote plant growth suggests a potential application as plant growth regulators, which can be used to enhance crop yield and quality.[1]
Quantitative Data
The following table summarizes the fungicidal activity of selected benzimidazole derivatives synthesized from a pyrimidine scaffold.
| Compound ID | Target Fungi | IC50 (µg/mL) |
| 5a | Botrytis cinerea | 1.89 |
| 5f | Botrytis cinerea | 0.98 |
| 5g | Botrytis cinerea | 1.24 |
| 5h | Botrytis cinerea | 0.87 |
| 5i | Botrytis cinerea | 0.53 |
| 5l | Botrytis cinerea | 1.15 |
| 5c | Sclerotinia sclerotiorum | 2.31 |
| 5f | Sclerotinia sclerotiorum | 1.56 |
| 5h | Sclerotinia sclerotiorum | 1.29 |
| 5i | Sclerotinia sclerotiorum | 0.92 |
| 5l | Sclerotinia sclerotiorum | 1.87 |
Experimental Protocols
Synthesis of 2-Amino-Substituted 6-Methylpyrimidin-4-ol Derivatives[1]
This protocol describes the synthesis of 2-amino derivatives of 6-methylpyrimidin-4-ol starting from 2-(methylthio)-6-methyl-pyrimidin-4-ol.
Materials:
-
2-(methylthio)-6-methyl-pyrimidin-4-ol
-
Amine (e.g., piperidine or morpholine)
-
Butanol
-
Sodium metal
-
Alkylating agent (e.g., ethyl 2-bromoacetate)
-
Ethanol
-
Phosphorus oxychloride
-
1,2,4-triazole
Procedure:
-
Synthesis of 2-amino derivatives: Reflux a mixture of 2-(methylthio)-6-methyl-pyrimidin-4-ol and an excess of the desired amine in butanol for 15 hours. After cooling, the precipitate is filtered, washed, and recrystallized to yield the 2-amino derivative.
-
O-alkylation: The synthesized 2-amino derivative is treated with sodium in ethanol to form the sodium salt. This is followed by the addition of an alkylating agent (e.g., ethyl 2-bromoacetate) and refluxing to obtain the O-substituted product.
-
Chlorination: The 2-amino derivative is refluxed with phosphorus oxychloride to replace the hydroxyl group with a chlorine atom.
-
Synthesis of 4-N-triazolyl derivatives: The 4-chloro derivative is then reacted with 1,2,4-triazole in the presence of a base to yield the final 4-N-triazolyl derivative.
In Vitro Fungicidal Activity Assay[2]
This protocol outlines the method for evaluating the fungicidal activity of synthesized compounds against various plant pathogenic fungi.
Materials:
-
Synthesized pyrimidine derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile petri dishes
-
Acetone (as a solvent for the compounds)
-
Micropipettes
Procedure:
-
Preparation of test solutions: Dissolve the synthesized compounds in a minimal amount of acetone to create stock solutions.
-
Poisoned food technique: Add appropriate volumes of the stock solutions to molten PDA medium to achieve the desired final concentrations. Pour the mixture into sterile petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial disc (5 mm diameter) from the edge of a fresh culture of the test fungus at the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate (containing only acetone in the medium) reaches the edge of the dish.
-
Data collection: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control and T is the colony diameter in the treatment.
-
IC50 determination: To determine the half-maximal inhibitory concentration (IC50), test a range of concentrations for each compound and calculate the concentration that causes 50% inhibition of fungal growth.
Visualizations
Caption: Synthetic pathway from the pyrimidine scaffold to potential agrochemical leads.
Caption: Experimental workflow for the in vitro fungicidal assay.
References
Development of Antimicrobial Agents from 6-Amino-2-(methylthio)pyrimidin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel antimicrobial agents derived from the versatile scaffold, 6-Amino-2-(methylthio)pyrimidin-4-ol. The following sections outline the synthesis, antimicrobial evaluation, and structure-activity relationship of derivatives, offering a comprehensive guide for researchers in the field of antimicrobial drug discovery.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1][2][3] The pyrimidine core is a key structural motif in various endogenous molecules and approved drugs.[3][4] The starting material, this compound, offers a reactive and versatile platform for the synthesis of a diverse library of derivatives through modifications at multiple positions on the pyrimidine ring.[1][5] The presence of an amino group, a hydroxyl group (in its tautomeric form), and a modifiable methylthio group allows for extensive chemical exploration to optimize antimicrobial potency and spectrum.
Synthesis of this compound Derivatives
The synthesis of antimicrobial agents from this compound typically involves the modification of the amino and thioether functionalities. A general synthetic scheme is presented below, followed by a detailed experimental protocol for a representative reaction.
General Synthetic Workflow
Caption: General synthetic routes for deriving antimicrobial agents.
Experimental Protocol: Synthesis of Schiff Base Derivatives (4a,b)[1]
This protocol describes the synthesis of 6-{[1-Arylmethylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-ones, which are analogs demonstrating the reactivity of the amino group.
Materials:
-
6-Amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one (structurally related to the topic compound)
-
Aromatic aldehydes (e.g., benzaldehyde, p-anisaldehyde)
-
Dimethylformamide (DMF)
-
Acetic acid
-
Ethanol
-
Dioxane
-
Ice
Procedure:
-
Dissolve 0.01 mol of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one in 30 mL of DMF.
-
Add an equimolar amount (0.01 mol) of the desired aromatic aldehyde.
-
Add a few drops of acetic acid to the reaction mixture.
-
Heat the mixture under reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture onto ice/water to precipitate the product.
-
Filter the solid product and wash it with water.
-
Recrystallize the crude product from an ethanol/dioxane mixture (1:1) to obtain the purified Schiff base derivative.
-
Characterize the final compound using appropriate analytical techniques (e.g., IR, 1H-NMR, Mass spectrometry).[6]
Antimicrobial Activity Evaluation
The newly synthesized pyrimidine derivatives are screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The disk diffusion method and broth microdilution method are standard assays for this purpose.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)[1][7]
Materials:
-
Test compounds (synthesized pyrimidine derivatives)
-
Standard antibiotic discs (e.g., Ampicillin, Ciprofloxacin)[2]
-
Standard antifungal discs (e.g., Nystatin, Fluconazole)[7]
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Bacillus subtilis ATCC 6633)[1][8]
-
Fungal strain (e.g., Candida albicans ATCC 10231)[1]
-
Muller-Hinton agar plates
-
Sabouraud Dextrose agar plates
-
Sterile paper discs
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microbial strains.
-
Prepare stock solutions of the test compounds and standard drugs in DMSO.
-
Impregnate sterile paper discs with a known concentration of the test compounds and standard drugs. A disc impregnated with DMSO serves as a negative control.
-
Evenly spread the microbial inoculum onto the surface of the agar plates (Muller-Hinton for bacteria, Sabouraud Dextrose for fungi).
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
-
Compare the zones of inhibition of the test compounds with those of the standard drugs.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[6][9]
Materials:
-
Test compounds
-
Standard antimicrobial agents
-
Bacterial and fungal strains
-
Nutrient broth (for bacteria) or Sabouraud Dextrose broth (for fungi)[6]
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Perform two-fold serial dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well microtiter plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Quantitative Data on Antimicrobial Activity
The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration in µM/ml) of selected pyrimidine derivatives against various microbial strains.
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| Derivative 1 | 2.12 | 2.98 | 3.14 | 3.87 | 4.12 | 4.98 | [6] |
| Derivative 2 | 1.89 | 2.54 | 2.98 | 3.12 | 3.87 | 4.12 | [6] |
| Derivative 3 | 2.54 | 3.12 | 3.87 | 4.12 | 4.98 | 5.12 | [6] |
| Derivative 4 | 1.54 | 2.12 | 2.54 | 2.98 | 3.12 | 3.87 | [6] |
| Ciprofloxacin | 1.12 | 1.54 | 1.89 | 2.12 | - | - | [6] |
| Fluconazole | - | - | - | - | 2.12 | 2.54 | [6] |
Mechanism of Action and Signaling Pathways
The antimicrobial mechanism of action for many pyrimidine derivatives involves the inhibition of essential cellular processes such as DNA synthesis, protein synthesis, or cell wall formation.[4] Some derivatives are known to target specific enzymes like dihydrofolate reductase (DHFR), which is crucial for folic acid synthesis in bacteria.[4][7] Another potential target is the FtsZ protein, which is involved in bacterial cell division.[4][9]
Hypothetical Signaling Pathway of a Pyrimidine Derivative
Caption: Inhibition of bacterial DNA synthesis by a pyrimidine derivative.
Structure-Activity Relationship (SAR)
The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.
-
Substitution at the 6-amino group: The introduction of arylmethylidene groups can modulate the lipophilicity and steric properties of the molecule, impacting its ability to penetrate microbial cell membranes.[1]
-
Modification of the 2-methylthio group: The methylthio group is a good leaving group, allowing for the introduction of various nucleophiles to create a library of 2-substituted pyrimidines. This position is critical for interaction with target enzymes.
-
Introduction of electron-withdrawing or electron-donating groups: The presence of electron-withdrawing groups (e.g., -Cl, -Br) on the aryl substituents can enhance antimicrobial activity.[6]
-
Cyclization: The formation of fused heterocyclic systems by cyclization involving the 5 and 6 positions of the pyrimidine ring can either enhance or decrease antimicrobial activity, depending on the resulting ring system.[1]
Logical Relationship in SAR Studies
Caption: Workflow for determining the Structure-Activity Relationship (SAR).
Conclusion
This compound serves as a valuable starting material for the development of a wide array of pyrimidine-based antimicrobial agents. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries. Systematic evaluation of these derivatives through standardized antimicrobial screening protocols can lead to the identification of lead compounds with potent and broad-spectrum activity. Further investigation into their mechanism of action and structure-activity relationships will be crucial for the rational design of new and effective antimicrobial drugs to combat the growing threat of antibiotic resistance.
References
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Screening of Novel Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry and drug discovery, primarily due to their structural resemblance to the nucleobases of DNA and RNA (cytosine, thymine, and uracil).[1][2][3] This structural feature allows them to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes involved in cellular signaling and proliferation.[2][4] Consequently, pyrimidine-based compounds have been successfully developed into a range of FDA-approved drugs for various therapeutic areas, particularly oncology.[2] The development of novel pyrimidine derivatives with improved potency, selectivity, and reduced toxicity is an ongoing effort in pharmaceutical research.[2]
High-Throughput Screening (HTS) is a critical technology in this process, enabling the rapid evaluation of large, diverse libraries of synthesized compounds to identify "hit" molecules with desired biological activity.[4][5] This document provides detailed protocols for the synthesis of a library of novel pyrimidine derivatives via a one-pot, three-component reaction and a subsequent HTS protocol for evaluating their kinase inhibitory activity.
I. Synthesis of 4,6-diaryl-pyrimidine-2-amine Derivatives
This section outlines a versatile and efficient one-pot synthesis for generating a library of substituted pyrimidine derivatives. The methodology is based on the reaction of an aryl methyl ketone, an aryl aldehyde, and guanidine hydrochloride.
Experimental Protocol: One-Pot Synthesis
Reagents and Materials:
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Substituted Aryl Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Guanidine Hydrochloride
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add substituted acetophenone (10 mmol), substituted aryl aldehyde (10 mmol), and guanidine hydrochloride (15 mmol).
-
Add 40 mL of ethanol to the flask and stir the mixture until the solids are partially dissolved.
-
Add potassium hydroxide (20 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring for 8-12 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrimidine derivative.
-
Characterize the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
II. High-Throughput Screening for Kinase Inhibition
This protocol describes a fluorescence-based HTS assay to identify inhibitors of a specific protein kinase (e.g., PIM-1 Kinase) from the synthesized pyrimidine library. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[4]
HTS Protocol: Fluorescence-Based Kinase Assay
Reagents and Materials:
-
Synthesized pyrimidine compound library (dissolved in DMSO)
-
Recombinant Human PIM-1 Kinase
-
Kinase Substrate Peptide
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)[4]
-
Fluorescence-based ADP detection kit
-
384-well assay plates (black, low-volume)
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each pyrimidine compound from the library stock plates into a 384-well assay plate to achieve a final screening concentration (e.g., 10 µM). Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Prepare a 2X solution of PIM-1 Kinase in Kinase Assay Buffer. Add 5 µL of this solution to each well of the assay plate.[4]
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Reaction Initiation: Prepare a 2X solution of the kinase substrate peptide and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of this solution to each well.[4]
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[4]
-
Signal Detection: Stop the reaction and generate a fluorescent signal by adding 10 µL of the ADP detection reagent mixture to each well.
-
Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light, to allow the signal to stabilize.[4]
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are identified as "hits" for further validation.
III. Data Presentation
The following table summarizes representative data from the synthesis and screening of a hypothetical library of pyrimidine derivatives.
| Compound ID | R1-Group (Ar-CHO) | R2-Group (Ar-CO-CH₃) | Yield (%) | Purity (%) | PIM-1 Kinase IC₅₀ (µM) |
| PYR-001 | 4-Chlorophenyl | 4-Hydroxyphenyl | 78 | >98 | 1.2 |
| PYR-002 | 4-Methoxyphenyl | 4-Hydroxyphenyl | 82 | >99 | 5.8 |
| PYR-003 | Phenyl | 4-Hydroxyphenyl | 85 | >99 | 12.5 |
| PYR-004 | 4-Chlorophenyl | 4-Bromophenyl | 75 | >97 | 0.9 |
| PYR-005 | 4-Chlorophenyl | Phenyl | 81 | >98 | 3.4 |
| Staurosporine (Control) | N/A | N/A | N/A | >99 | 0.02 |
IV. Visualizations
Signaling Pathway
Caption: The JAK/STAT signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Experimental Workflow: Synthesis
Caption: General workflow for the one-pot synthesis of novel pyrimidine derivatives.
Experimental Workflow: High-Throughput Screening
Caption: High-throughput screening cascade for identifying pyrimidine-based kinase inhibitors.
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Amino-2-(methylthio)pyrimidin-4-ol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight compounds (fragments) to identify those that bind to a biological target with high ligand efficiency. These initial fragment hits, though often exhibiting weak binding affinity, serve as excellent starting points for optimization into potent and selective drug candidates. 6-Amino-2-(methylthio)pyrimidin-4-ol is a versatile fragment that presents key hydrogen bonding donors and acceptors, as well as a modifiable thioether moiety, making it an attractive starting point for FBDD campaigns against various protein targets, particularly kinases.
This document provides detailed application notes and protocols for the use of this compound in a typical FBDD workflow, from initial screening to hit validation and structural characterization.
Core Applications
This compound is a suitable fragment for screening against a variety of protein targets. Its pyrimidine core is a common scaffold in many approved drugs and is particularly well-suited for targeting ATP-binding sites in kinases. The amino and hydroxyl groups can form key hydrogen bond interactions with the hinge region of kinases, while the methylthio group can be readily modified to explore deeper hydrophobic pockets and improve potency and selectivity.
Data Presentation: Illustrative Screening Data
The following tables present hypothetical, yet realistic, quantitative data from a fragment screening campaign targeting a representative protein kinase.
Table 1: Primary Screen using Differential Scanning Fluorimetry (DSF)
| Fragment ID | Compound Name | Concentration (µM) | ΔTm (°C) | Hit? |
| F1 | This compound | 200 | 2.5 | Yes |
| F2 | 2-Aminopyrimidin-4-ol | 200 | 1.8 | Yes |
| F3 | 6-Amino-2-(ethylthio)pyrimidin-4-ol | 200 | 2.8 | Yes |
| F4 | 6-Amino-2-(methylthio)pyrimidine | 200 | 0.8 | No |
Tm of the protein alone: 52.0 °C. A hit is defined as a ΔTm ≥ 1.5 °C.
Table 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
| Fragment ID | Compound Name | KD (µM) | Ligand Efficiency (LE) |
| F1 | This compound | 150 | 0.35 |
| F2 | 2-Aminopyrimidin-4-ol | 350 | 0.32 |
| F3 | 6-Amino-2-(ethylthio)pyrimidin-4-ol | 120 | 0.36 |
Ligand Efficiency (LE) = -1.4 * (pKD) / Heavy Atom Count
Table 3: Orthogonal Hit Validation using Isothermal Titration Calorimetry (ITC)
| Fragment ID | Compound Name | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| F1 | This compound | 165 | -8.5 | 3.2 |
| F3 | 6-Amino-2-(ethylthio)pyrimidin-4-ol | 130 | -9.2 | 3.5 |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening
Objective: To identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Target protein (e.g., Protein Kinase A) at 2 µM in DSF buffer (100 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Fragment library stock solutions (e.g., 10 mM in DMSO).
-
96-well PCR plates.
-
Real-time PCR instrument capable of fluorescence detection.
Methodology:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final concentration of SYPRO Orange should be 5x.
-
Dispense 19.8 µL of the master mix into each well of a 96-well plate.
-
Add 0.2 µL of each fragment stock solution to the appropriate wells to achieve a final fragment concentration of 200 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Incubate at room temperature for 15 minutes.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the inflection point of the curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each fragment-containing well.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
Objective: To confirm the binding of hit fragments to the immobilized target protein and to determine the dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target protein at 50 µg/mL in 10 mM sodium acetate, pH 5.0.
-
SPR running buffer (e.g., HBS-EP+ buffer).
-
Fragment solutions at various concentrations in running buffer.
Methodology:
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS for 7 minutes.
-
Inject the target protein solution over the activated surface until the desired immobilization level is reached (e.g., ~10,000 Response Units).
-
Deactivate any remaining active esters with a 7-minute injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment (e.g., from 500 µM to 15.6 µM) in running buffer.
-
Inject the fragment solutions over the immobilized target surface for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only injections for double referencing.
-
Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference surface and buffer-only sensorgrams from the active surface sensorgrams.
-
Fit the resulting binding data to a steady-state affinity model to determine the KD.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Orthogonal Validation
Objective: To provide an orthogonal confirmation of binding and to determine the thermodynamic parameters of the interaction.
Materials:
-
Isothermal titration calorimeter.
-
Target protein at 20 µM in ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Fragment stock solution at 500 µM in the same ITC buffer.
Methodology:
-
Load the target protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25 °C, stirring speed, injection volume, and spacing).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts, followed by a series of injections (e.g., 20 injections of 2 µL each).
-
Record the heat changes upon each injection.
-
Integrate the raw data to obtain the heat released or absorbed per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the KD, enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Visualizations
Caption: A typical workflow for fragment-based drug discovery.
Caption: A representative protein kinase signaling pathway.
Application Notes and Protocols for Evaluating 6-Amino-2-(methylthio)pyrimidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The 6-amino-2-(methylthio)pyrimidin-4-ol core, in particular, has garnered significant interest due to its potential as a modulator of key cellular signaling pathways implicated in various diseases, most notably cancer. These derivatives have been investigated for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the biological activity of this compound derivatives. The described assays are designed to assess their cytotoxic and anti-proliferative effects, as well as to elucidate their potential mechanisms of action by investigating their impact on cell cycle progression and key signaling pathways such as the PI3K/Akt/mTOR and PIM kinase pathways.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activities of representative pyrimidine derivatives, including compounds structurally related to this compound. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against various human cancer cell lines.
Table 1: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3a | A375 (Melanoma) | >5000 |
| C32 (Melanoma) | >5000 | |
| DU145 (Prostate) | >5000 | |
| MCF-7/WT (Breast) | >5000 | |
| 3b | A375 (Melanoma) | 25.4 |
| C32 (Melanoma) | 24.4 | |
| DU145 (Prostate) | 41.5 | |
| MCF-7/WT (Breast) | 65.8 | |
| 3c | A375 (Melanoma) | 29.8 |
| C32 (Melanoma) | 28.7 | |
| DU145 (Prostate) | 52.3 | |
| MCF-7/WT (Breast) | 81.2 | |
| 3d | A375 (Melanoma) | 33.1 |
| C32 (Melanoma) | 30.5 | |
| DU145 (Prostate) | 60.1 | |
| MCF-7/WT (Breast) | 95.4 |
Table 2: Anticancer Activity of Pyrimidin-4-yl-1H-imidazole Derivatives
| Compound ID | A375P (Melanoma) IC50 (µM) | WM3629 (Melanoma) IC50 (µM) |
| 7a | 0.62 | 4.49 |
Key Signaling Pathways
Pyrimidine derivatives often exert their anti-proliferative effects by targeting crucial signaling pathways that regulate cell growth, survival, and proliferation. Two such pathways frequently implicated are the PI3K/Akt/mTOR and the PIM kinase pathways.
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[1] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1] Several pyrimidine derivatives have been developed as inhibitors of this pathway.[2][3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 6-Amino-2-(methylthio)pyrimidin-4-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield can stem from several factors:
-
Inactive Catalyst: The catalyst, whether a Brønsted or Lewis acid, may be inactive. Ensure the catalyst is fresh or has been properly activated. For instance, if using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm the concentration is accurate.[1]
-
Suboptimal Reaction Conditions: The reaction may necessitate longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Purity of Starting Materials: Impurities in the starting materials, such as the β-ketoester, thiourea, or methylating agent, can lead to undesirable side reactions and diminish the yield of the target compound.[2]
-
Inadequate Temperature: The activation energy for the reaction might not be reached. Consider incrementally increasing the reaction temperature while monitoring for product formation and any potential degradation.[3]
-
Issue 2: Formation of Significant Side Products
-
Question: My post-reaction analysis (e.g., NMR, LC-MS) indicates the presence of significant impurities or side products. What are these and how can I minimize their formation?
-
Answer: The formation of side products is a common challenge in pyrimidine synthesis. Potential side products and mitigation strategies include:
-
Knoevenagel Condensation Product: A prevalent side reaction is the Knoevenagel condensation between the aldehyde (if used as a starting material) and the β-ketoester. To favor the desired pyrimidine formation, you can adjust the reaction conditions to promote the formation of the key N-acyliminium ion intermediate.[3]
-
Uncyclized Intermediate: The reaction may stall at the open-chain ureide intermediate, failing to cyclize efficiently. This is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack. Increasing the concentration or strength of the acid catalyst or raising the reaction temperature can facilitate the final cyclization and dehydration step.[3]
-
Polymerization: Some starting materials, particularly aliphatic aldehydes, can be prone to self-condensation or polymerization under acidic conditions. Employing a milder catalyst or adding the aldehyde slowly to the reaction mixture can help to minimize this.[2]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies are recommended?
-
Answer: Purification can be challenging due to the product's polarity and potential for co-precipitation with byproducts.
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol, ethanol/water) should be screened to achieve good recovery of pure crystals.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate), can separate the desired product from impurities.
-
Washing: After filtration of the crude product, washing with a cold solvent in which the product has low solubility can remove some of the more soluble impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and efficient method is a variation of the Biginelli reaction. This one-pot, three-component condensation typically involves the reaction of a β-ketoester (e.g., ethyl acetoacetate), thiourea, and a methylating agent in the presence of an acid catalyst.
Q2: What are the key parameters to control for optimizing the yield?
A2: The critical parameters to optimize are:
-
Catalyst Choice and Concentration: Both Lewis and Brønsted acids can be effective. Screening different catalysts and optimizing their loading is recommended.[2][3]
-
Reaction Temperature and Time: These parameters are interdependent and should be optimized by monitoring the reaction progress.[1]
-
Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred.[2]
-
Stoichiometry of Reactants: The molar ratios of the starting materials should be carefully controlled.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.[1]
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety practices should be followed. Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood. The solvents and acids used can be corrosive and flammable. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation
Table 1: Effect of Various Catalysts on the Yield of a Representative Pyrimidine Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| HCl | 20 | Ethanol | Reflux | 5 | 75 |
| H₂SO₄ | 15 | Acetonitrile | 80 | 4 | 82 |
| FeCl₃ | 10 | THF | 60 | 6 | 88 |
| ZnCl₂ | 10 | Dioxane | 100 | 5 | 85 |
| InCl₃ | 5 | Methanol | Reflux | 3 | 92 |
| Bi(OTf)₃ | 2 | Ethanol | 70 | 2.5 | 95 |
Data is representative and compiled from various literature sources on pyrimidine synthesis. Actual yields for this compound may vary.
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol provides a general framework for the synthesis. Optimization of specific conditions may be required.
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Sodium methoxide (2.5 equivalents)
-
Methyl iodide (1.2 equivalents)
-
Methanol (anhydrous)
-
Hydrochloric acid (for neutralization)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
Procedure:
-
To a solution of sodium methoxide in anhydrous methanol in a round-bottom flask, add ethyl acetoacetate and thiourea.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with hydrochloric acid until a precipitate forms.
-
Filter the solid product and wash it with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an appropriate solvent to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Technical Support Center: Purification of 6-Amino-2-(methylthio)pyrimidin-4-ol
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Amino-2-(methylthio)pyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: Which solvents are suitable for the recrystallization of this compound?
A common solvent system for the recrystallization of similar pyrimidine derivatives is a mixture of ethanol and water. This allows for the dissolution of the compound in hot solvent and its subsequent precipitation as pure crystals upon cooling. For related compounds, mixtures of hexane and benzene have also been reported to be effective. The ideal solvent or solvent system will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
Q3: What are the likely impurities in a crude sample of this compound?
Impurities can arise from starting materials, side reactions, or degradation products. Common impurities may include unreacted starting materials such as thiourea or ethyl acetoacetate derivatives, byproducts from unintended condensation reactions, or oxidized forms of the desired product.
Q4: What is a typical achievable purity for this compound after purification?
With proper purification techniques, a purity of greater than 97% is commonly achievable.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Q: My compound is not dissolving in the chosen recrystallization solvent, even when heated.
A: This indicates poor solubility. You can try the following:
-
Increase the solvent volume: Gradually add more of the hot solvent until the compound dissolves. Be mindful that using a large volume of solvent may reduce your final yield.
-
Try a different solvent system: If a single solvent is ineffective, a binary solvent system may be required. For instance, dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol) and then slowly add a hot "anti-solvent" in which it is poorly soluble (e.g., water or hexane) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
Q: The compound precipitates out of the solution too quickly as an amorphous solid or an oil instead of forming crystals.
A: Rapid precipitation is often due to a high degree of supersaturation or a large temperature gradient. To encourage crystal growth:
-
Ensure slow cooling: Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.
-
Reduce the concentration: If the solution is too concentrated, the compound may crash out. Add a small amount of hot solvent to the solution before cooling.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
Column Chromatography Issues
Q: The compound is not moving from the origin on the TLC plate, even with a highly polar eluent.
A: This suggests that your compound is highly polar and is strongly adsorbing to the silica gel.
-
Increase eluent polarity: Add a small percentage of a more polar solvent like methanol or acetic acid to your mobile phase. For example, a mixture of dichloromethane/methanol or ethyl acetate/methanol can be effective.
-
Consider a different stationary phase: If modifying the mobile phase is not successful, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel.
Q: The compound streaks on the TLC plate and gives poor separation in the column.
A: Streaking can be caused by several factors:
-
Overloading: You may be applying too much compound to the TLC plate or loading too much material onto the column. Use a more dilute solution for spotting and a larger column for purification if necessary.
-
Inappropriate solvent system: The chosen solvent may not be optimal for your compound. Experiment with different solvent systems to find one that gives a well-defined spot with an Rf value between 0.2 and 0.4.
-
Compound instability: The compound may be degrading on the silica gel. If you suspect this, you can try deactivating the silica gel by adding a small amount of triethylamine to the eluent.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound based on typical results for similar compounds.
| Purification Method | Solvent/Eluent System | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | Ethanol/Water (e.g., 9:1 v/v) | 85 | >97 | 75 |
| Column Chromatography | Dichloromethane/Methanol (e.g., 95:5 v/v) | 85 | >98 | 65 |
| Recrystallization | Hexane/Benzene (e.g., 1:1 v/v) | 80 | >95 | 70 |
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 9:1 ethanol/water) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Column Chromatography Protocol
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 dichloromethane/methanol).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then carefully adding this to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
Technical Support Center: Synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and practical synthesis is a two-step process. The first step involves the base-catalyzed cyclocondensation of ethyl cyanoacetate and thiourea to form the intermediate, 6-amino-2-thiouracil. The second step is the selective S-methylation of this intermediate to yield the final product.
Q2: What are the most critical parameters to control during the cyclocondensation step?
The key parameters for the formation of 6-amino-2-thiouracil are the choice of base, solvent, and reaction temperature. Sodium ethoxide in ethanol is a commonly used system, and the reaction is typically run at reflux.[1] The purity of the starting materials is also crucial to prevent side reactions.
Q3: What are the common challenges during the S-methylation step?
The primary challenge in the methylation step is achieving selective S-methylation over N-methylation. The thiouracil intermediate has multiple nucleophilic sites (sulfur and nitrogen atoms). The choice of methylating agent, base, and reaction conditions will significantly influence the selectivity. Over-methylation to produce N-methylated byproducts is a common issue.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of 6-amino-2-thiouracil in the cyclocondensation step.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Confirm that the base (e.g., sodium ethoxide) is freshly prepared and active. | Increased conversion of starting materials to the desired product. |
| Side reactions | - Use high-purity ethyl cyanoacetate and thiourea. - Control the reaction temperature carefully, as higher temperatures can promote side reactions. | Minimized formation of byproducts and improved yield of the target intermediate. |
| Product precipitation issues | - After acidification to precipitate the product, ensure the pH is optimal for complete precipitation (around pH 6).[1] - Allow sufficient time for crystallization at a low temperature. | Maximized recovery of the 6-amino-2-thiouracil intermediate. |
Problem 2: Presence of significant impurities after the S-methylation step.
| Potential Cause | Recommended Solution | Expected Outcome |
| Over-methylation (N-methylation) | - Use a milder methylating agent. - Carefully control the stoichiometry of the methylating agent. - Optimize the base and reaction temperature to favor S-alkylation. Weaker bases and lower temperatures generally favor S-methylation. | Increased selectivity for S-methylation and reduced formation of N-methylated side products. |
| Unreacted 6-amino-2-thiouracil | - Ensure sufficient equivalents of the methylating agent and base are used. - Increase the reaction time or temperature moderately, while monitoring for the formation of over-methylation products. | Drive the reaction to completion and reduce the amount of starting material in the final product. |
| Formation of disulfide byproduct | - The oxidation of the thiouracil intermediate can lead to the formation of a disulfide. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced levels of the disulfide impurity. |
Common Side Products
The following table summarizes common side products that may be observed during the synthesis of this compound.
| Side Product | Step of Formation | Reason for Formation | Suggested Mitigation |
| Unreacted Ethyl Cyanoacetate | Cyclocondensation | Incomplete reaction. | Increase reaction time or temperature; ensure catalyst is active. |
| Unreacted Thiourea | Cyclocondensation | Incomplete reaction. | Increase reaction time or temperature. |
| Cyanoacetamide | Cyclocondensation | Hydrolysis of ethyl cyanoacetate. | Use anhydrous conditions. |
| Dimer of Ethyl Cyanoacetate | Cyclocondensation | Self-condensation of ethyl cyanoacetate under basic conditions. | Control base concentration and temperature. |
| 6-Amino-2,N-dimethyl-pyrimidin-4-ol | S-Methylation | Over-methylation on a ring nitrogen. | Use milder methylating agents, control stoichiometry, and optimize reaction conditions (lower temperature, weaker base). |
| 6-Amino-N,N-dimethyl-2-thiouracil | S-Methylation | Over-methylation on the exocyclic amino group. | Protect the amino group if N-methylation is persistent. |
| Disulfide of 6-amino-2-thiouracil | S-Methylation | Oxidation of the thiouracil intermediate. | Perform the reaction under an inert atmosphere. |
Experimental Protocols
Step 1: Synthesis of 6-Amino-2-thiouracil
A general method for the synthesis of 6-aminouracil derivatives involves the reaction of a cyanoacetate with urea or thiourea.[1]
Materials:
-
Ethyl cyanoacetate
-
Thiourea
-
Sodium metal
-
Anhydrous Ethanol
-
Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal (0.1 mol) in anhydrous ethanol (290 mL) to prepare sodium ethoxide.
-
To this solution, add ethyl cyanoacetate (0.1 mol) and thiourea (0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 6 with acetic acid to precipitate the product.
-
Filter the precipitate, wash with distilled water, and dry to obtain 6-amino-2-thiouracil.
Step 2: Synthesis of this compound
The methylation of the thiouracil intermediate is a crucial step where side reactions can occur.
Materials:
-
6-Amino-2-thiouracil
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., methanol, ethanol, DMF)
Procedure:
-
Dissolve 6-amino-2-thiouracil in a suitable solvent containing a base.
-
Add the methylating agent dropwise at a controlled temperature (often room temperature or below).
-
Stir the reaction mixture for a specified time, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by neutralization and extraction or by precipitation of the product.
-
The crude product is then purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: General workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Pyrimidine Ring Formation Reactions
This guide provides troubleshooting for common issues encountered during pyrimidine ring formation reactions, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction is resulting in a low yield or no product. What are the common causes?
A1: Low yields are a frequent issue and can be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. For instance, in the Biginelli reaction, strong Brønsted acids may cause side reactions, while Lewis acids like FeCl₃ or ZnCl₂ can be more effective.[1][2] Screening different catalysts and optimizing their concentration is recommended.[1]
-
Improper Reaction Conditions: Temperature and reaction time are key parameters. Heating is often necessary, but excessive temperatures can lead to product degradation.[1][2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4]
-
Solvent Effects: The solvent's polarity can significantly influence the reaction rate and yield, with polar solvents generally being preferred.[1] Experimenting with different solvents or even solvent-free conditions may improve outcomes.[2][3]
-
Purity of Reagents: Impurities in starting materials, such as the aldehyde, β-ketoester, or urea/thiourea, can lead to unwanted side reactions and lower the yield.[1]
-
Incorrect Stoichiometry: Incorrect molar ratios of reactants can result in the low conversion of the limiting reagent.[4] In some cases, using a slight excess of one component, like urea or thiourea, is beneficial.[2]
Q2: I'm observing multiple spots on my TLC analysis. What are the potential side products in my reaction?
A2: The formation of multiple side products is a common challenge. The specific byproducts depend on the type of pyrimidine synthesis being performed.
For the Biginelli reaction , common side products include:
-
Knoevenagel Condensation Product: This forms from the reaction between the aldehyde and the β-ketoester.[5]
-
Aldol Condensation Products: Self-condensation of the aldehyde or β-ketoester can occur.[5]
-
Hantzsch-type Dihydropyridines: This can happen when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[3]
-
Unreacted Intermediates: Incomplete reactions can leave intermediates, such as an open-chain ureide, in the final mixture.[5]
For the Pinner synthesis , which involves condensing an amidine with a β-dicarbonyl compound, potential side products are:
-
Amidine Self-Condensation: Amidines can react with themselves to form triazines, especially under basic conditions.[5]
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation.[5]
-
Incomplete Cyclization: The initial condensation product may not fully cyclize, leaving open-chain intermediates.[5]
-
Formation of Regioisomers: Using an unsymmetrical β-dicarbonyl compound can lead to the formation of different regioisomers.[5]
Q3: How can I minimize the formation of side products in my Pinner pyrimidine synthesis?
A3: To reduce side-product formation in a Pinner synthesis, careful control of reaction conditions is essential:
-
Anhydrous Conditions: The reaction should be performed under strictly anhydrous conditions to prevent the hydrolysis of the amidine and other reactants.[5]
-
Temperature Control: Carefully control the reaction temperature, as excessive heat can promote side reactions and decomposition.[5]
-
pH Control: The reaction can be catalyzed by either acid or base. The choice and amount of catalyst should be optimized to favor pyrimidine formation over side reactions like self-condensation.[5]
-
Purity of Starting Materials: Using highly pure amidine and β-dicarbonyl compounds is crucial.[5]
-
Order of Addition: In some cases, the order in which reactants are added can influence the reaction's outcome.[5]
Q4: My desired pyrimidine derivative is difficult to purify. What are some effective troubleshooting strategies?
A4: Purification can be challenging when impurities and side products have physicochemical properties similar to the target compound.[4]
-
Optimize Reaction Conditions: The most effective strategy is to first optimize the reaction to minimize the formation of impurities.[5]
-
Alternative Chromatography Solvents: If separation by column chromatography is difficult due to similar polarities, experiment with different solvent systems.[4]
-
Alternative Purification Techniques: Consider other methods like preparative HPLC or crystallization.[4]
-
Check Product Stability: The target compound might be unstable under the purification conditions (e.g., on silica gel).[4]
Troubleshooting Guides
Guide 1: Low Reaction Yield
Low yield is a common problem in pyrimidine synthesis. This guide provides a logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.
Guide 2: Formation of Multiple Products
The presence of multiple products complicates purification and reduces the overall yield.[4] This guide helps identify and mitigate side reactions.
Caption: Decision-making process for managing side reactions.
Data Presentation
Table 1: Effect of Catalyst Loading on Biginelli Reaction Yield
This table summarizes the impact of catalyst concentration on product yield in a representative Biginelli reaction. Optimizing catalyst loading is a key step in maximizing yield.
| Catalyst Loading (mol%) | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 0 | 120 | 90 | < 5 |
| 1 | 90 | 90 | 75 |
| 2 | 90 | 90 | 88 |
| 5 | 90 | 90 | 91 |
| 10 | 90 | 90 | 90 |
Note: This data is representative and may vary depending on the specific substrates and reaction conditions.[6]
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol outlines a typical one-pot synthesis of dihydropyrimidinones (DHPMs).
Caption: A general experimental workflow for the Biginelli synthesis.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]
-
Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-5 mol% of a Lewis acid).[1][6]
-
Heat the reaction mixture to reflux for the time determined by reaction monitoring (TLC or LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.[5]
-
Purify the crude product by recrystallization or column chromatography.[5]
Protocol 2: Synthesis of Barbituric Acid from Diethyl Malonate and Urea
This is a classic condensation reaction to form the pyrimidine core of barbiturates.
Methodology:
-
Mix equimolar amounts of diethyl malonate and urea.[7]
-
Heat the mixture in the presence of a catalyst, such as sodium ethoxide, to promote condensation and cyclization.[7]
-
The active methylene group of the diethyl malonate attacks the carbonyl carbon of urea, leading to cyclization and the elimination of ethanol.[7]
-
As the reaction proceeds, the barbituric acid product typically precipitates from the reaction mixture.[7]
-
The solid product can be collected by filtration and purified by recrystallization.[7]
References
Technical Support Center: Improving Regioselectivity of Reactions with 6-Amino-2-(methylthio)pyrimidin-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with 6-Amino-2-(methylthio)pyrimidin-4-ol, focusing on improving the regioselectivity of its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound is an ambident nucleophile with several potential sites for reaction. The main reactive positions are the nitrogen atoms of the pyrimidine ring (N1 and N3), the exocyclic amino group (-NH2 at C6), the oxygen atom of the hydroxyl group (O4), and the electron-rich carbon at the C5 position. The tautomeric nature of the pyrimidin-4-ol system means it can exist in both lactam and lactim forms, further influencing the reactivity of the N1, N3, and O4 positions.
Q2: What are the key factors that influence the regioselectivity of reactions with this compound?
A2: The regioselectivity is a delicate balance of several factors:
-
Nature of the Electrophile: Hard electrophiles tend to react at the harder nucleophilic center (often the oxygen), while softer electrophiles may favor reaction at the softer nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. These conditions can influence the predominant tautomeric form and the relative nucleophilicity of the different reactive sites.
-
Steric Hindrance: Bulky electrophiles or substituents on the pyrimidine ring can sterically hinder attack at certain positions, thereby directing the reaction to a less hindered site.
-
Electronic Effects: The electron-donating amino group at C6 and the methylthio group at C2 influence the electron density distribution within the pyrimidine ring, affecting the reactivity of each position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)
You are observing a mixture of N-alkylated (N1 and/or N3) and O-alkylated products, leading to difficult separation and low yield of the desired isomer.
-
Favoring O-Alkylation (Kinetic vs. Thermodynamic Control): O-alkylation is often the thermodynamically favored product.[1] To enhance O-alkylation, consider the following:
-
Base and Solvent Selection: The use of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile, often at reflux, tends to favor O-alkylation.[2] The formation of the potassium salt of the pyrimidinol can direct the alkylation to the oxygen atom.
-
Reaction Time and Temperature: Longer reaction times at elevated temperatures can allow the reaction to reach thermodynamic equilibrium, which may favor the O-alkylated product.[1]
-
-
Favoring N-Alkylation: N-alkylation can sometimes be the kinetically favored pathway.[1] To promote N-alkylation:
-
Use of Stronger Bases: Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous polar aprotic solvents like DMF or THF can generate the pyrimidinate anion, which can favor N-alkylation.
-
Silylation: A common strategy to achieve selective N1-alkylation is to first silylate the pyrimidine with an agent like hexamethyldisilazane (HMDS). The resulting silylated intermediate can then be reacted with an alkyl halide, often leading to selective N1-alkylation.
-
Temperature Control: Running the reaction at lower temperatures may favor the kinetic N-alkylation product.[1]
-
| Electrophile | Base | Solvent | Temperature | Product Ratio (N- vs. O-) | Yield (%) | Reference |
| Alkyl Halide | K₂CO₃ | Acetone/MeCN | Reflux | Predominantly O-Alkylated | 70-98 | [2] |
| Alkyl Halide | NaH | DMF | Room Temp. | Mixture of N- and O- | Variable | |
| Alkyl Halide | 1. HMDS 2. (catalyst) | Acetonitrile | 80 °C | Predominantly N1-Alkylated | Moderate to Good |
Issue 2: Lack of Reactivity or Poor Selectivity at the C5 Position
You are attempting to introduce a substituent at the C5 position but observe no reaction or a mixture of products.
The C5 position of this compound is electron-rich due to the influence of the adjacent amino and hydroxyl/oxo groups, making it susceptible to electrophilic attack.
-
Halogenation (e.g., Chlorination, Bromination):
-
Reagent Choice: For chlorination, N-chlorosuccinimide (NCS) in a solvent like DMF or acetic acid is commonly used. For bromination, N-bromosuccinimide (NBS) is a suitable reagent.
-
Reaction Conditions: These reactions are typically carried out at room temperature or with gentle heating. The reaction progress should be monitored carefully to avoid over-halogenation.
-
-
Formylation (Vilsmeier-Haack Reaction):
-
Reagent: The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is the standard reagent for formylation of electron-rich heterocycles.[3][4][5]
-
Procedure: The pyrimidine is typically added to the pre-formed Vilsmeier reagent at low temperature (e.g., 0 °C), and the reaction is then allowed to warm to room temperature or heated. Aqueous workup hydrolyzes the intermediate iminium salt to the aldehyde.[4]
-
-
Acylation (Friedel-Crafts Type):
-
Direct Friedel-Crafts acylation on the pyrimidine ring can be challenging. An alternative is to use a Vilsmeier-Haack type approach with a different amide (e.g., dimethylacetamide instead of DMF) and POCl₃ to introduce an acetyl group.
-
Key Experimental Protocols
Protocol 1: Selective O-Alkylation
This protocol is a general guideline for the O-alkylation of this compound.
-
Reaction Setup: To a stirred suspension of this compound (1 equivalent) in acetone or acetonitrile, add anhydrous potassium carbonate (1.5-2 equivalents).
-
Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: C5-Formylation via Vilsmeier-Haack Reaction
This protocol describes the introduction of a formyl group at the C5 position.
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3 equivalents) to anhydrous dimethylformamide (DMF, 5-10 volumes) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Substrate: Add this compound (1 equivalent) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat to 40-50 °C. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Purification: The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Visualizations
Caption: Factors influencing the regioselectivity of reactions.
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
- 1. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 6-Amino-2-(methylthio)pyrimidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 6-Amino-2-(methylthio)pyrimidin-4-ol (CAS: 1074-41-5).
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: Based on available data, this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). It is reported to be slightly soluble in Methanol. Its solubility in aqueous solutions is expected to be low, a common characteristic for many pyrimidine derivatives due to factors like high crystal lattice energy.
Q2: I am observing precipitation of the compound during my experiment. What are the initial troubleshooting steps?
A2: Precipitation can occur for several reasons, including low intrinsic solubility in the chosen solvent, changes in temperature, or pH shifts. Initial steps to address this include:
-
Solvent Selection: Ensure you are using a solvent in which the compound is known to be soluble, such as DMSO.
-
Temperature Control: Gently warming the solution can help increase solubility. However, be cautious of potential compound degradation at elevated temperatures.
-
pH Adjustment: For aqueous solutions, the pH can significantly impact the solubility of ionizable compounds. Experimentally determine the optimal pH for your specific application.
Q3: Can I use co-solvents to improve the solubility of this compound in aqueous solutions?
A3: Yes, using a co-solvent is a common and effective strategy. A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can significantly enhance the aqueous solubility of poorly soluble compounds. It is recommended to start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it as needed, keeping in mind the potential for the co-solvent to affect your experimental system.
Q4: Are there any chemical modification strategies to improve the solubility of this compound?
A4: Chemical modifications can be employed to enhance solubility, but these should be approached with caution to avoid altering the compound's biological activity. Potential strategies include:
-
Salt Formation: If the compound has acidic or basic functional groups, forming a salt can dramatically increase its aqueous solubility.
-
Prodrug Approach: A prodrug strategy involves temporarily modifying the chemical structure to improve properties like solubility and then relying on in vivo metabolic processes to release the active compound.
Q5: Where can I find quantitative solubility data for this compound?
Troubleshooting Guides
Issue 1: Difficulty in preparing a stock solution.
Symptoms: The compound does not fully dissolve in the chosen solvent, or a suspension is formed instead of a clear solution.
Possible Causes:
-
The chosen solvent is not appropriate for this compound.
-
The concentration of the stock solution is too high.
-
Insufficient agitation or sonication.
Solutions:
-
Solvent Screening: If you are not using DMSO, consider switching to it as it is a known good solvent for this compound. If DMSO is not compatible with your experiment, perform a small-scale solvent screening with other polar aprotic solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reduce Concentration: Try preparing a lower concentration stock solution.
-
Use Physical Methods: Employ vortexing, gentle heating (monitor for degradation), or sonication to aid dissolution.
Issue 2: Compound precipitates out of solution upon dilution in an aqueous buffer.
Symptoms: A clear stock solution in an organic solvent becomes cloudy or forms a precipitate when diluted into an aqueous buffer for biological assays.
Possible Causes:
-
The compound has low aqueous solubility.
-
The final concentration in the aqueous buffer exceeds the compound's solubility limit.
-
The buffer's pH is not optimal for solubility.
Solutions:
-
Decrease Final Concentration: Reduce the final concentration of the compound in the aqueous buffer.
-
Incorporate a Co-solvent: If your experimental system allows, maintain a small percentage of the organic solvent (e.g., DMSO) from the stock solution in the final aqueous solution.
-
pH Optimization: If the compound is ionizable, systematically test a range of pH values for your aqueous buffer to identify the pH at which solubility is highest.
Data Presentation: Solubility Profile
As extensive quantitative data is not publicly available, the following table summarizes the known qualitative solubility of this compound. Researchers are encouraged to expand upon this data through experimental determination.
| Solvent | Type | Known Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Room Temp. |
| Methanol | Polar Protic | Slightly Soluble | Room Temp. |
| Water | Polar Protic | Likely Poorly Soluble | Room Temp. |
| Ethanol | Polar Protic | Data Not Available | Room Temp. |
| Acetonitrile | Polar Aprotic | Data Not Available | Room Temp. |
| Dichloromethane (DCM) | Non-Polar | Data Not Available | Room Temp. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This method is rapid and suitable for early-stage screening to determine the apparent solubility of a compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader with UV-Vis capabilities
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dispense buffer: Add 198 µL of PBS (pH 7.4) to each well of the 96-well plate.
-
Add compound: Add 2 µL of the 10 mM DMSO stock solution to each well containing PBS. This will result in a 1:100 dilution and a final compound concentration of 100 µM with 1% DMSO.
-
Incubate: Seal the plate and shake at room temperature for 2 hours.
-
Measure absorbance: After incubation, measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound).
-
Determine solubility: Compare the absorbance of the test wells to a calibration curve prepared from known concentrations of the compound in a solvent system where it is fully soluble (e.g., 50:50 DMSO:PBS). The highest concentration that does not show evidence of precipitation (e.g., light scattering or a drop in absorbance) is considered the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assessment
This method determines the equilibrium solubility of the solid compound in a solvent and is considered the "gold standard" for solubility measurement.
Materials:
-
This compound (solid)
-
Chosen solvent (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add excess solid: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 1 mL). Ensure there is undissolved solid at the bottom of the vial.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate solid from solution: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Isolate supernatant: Carefully collect the supernatant without disturbing the solid pellet.
-
Quantify concentration: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve. This concentration represents the thermodynamic solubility.
Visualizations
Technical Support Center: Scale-up Synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol
Welcome to the technical support center for the scale-up synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial-scale production of this key chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your process development and optimization efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal stoichiometry of reactants.- Degradation of the product under harsh reaction conditions.- Poor quality of starting materials. | - Monitor reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time.- Carefully control the addition rate and temperature to minimize side reactions.- Perform a thorough quality check of all raw materials before use. |
| High Impurity Levels | - Formation of by-products due to side reactions.- Presence of unreacted starting materials.- Inefficient purification methods. | - Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of known impurities.- Develop a robust purification protocol, which may include recrystallization from an appropriate solvent system or column chromatography for high-purity requirements.- Characterize major impurities to understand their formation mechanism and develop targeted control strategies. |
| Poor Filterability of Product | - Unfavorable crystal morphology (e.g., fine needles).- Presence of amorphous material or residual solvents. | - Optimize the crystallization process by controlling the cooling rate, agitation, and solvent composition.- Consider seeding the crystallization mixture to promote the growth of desired crystal forms.- Implement an effective drying procedure to remove residual solvents. |
| Color and Appearance Issues | - Presence of colored impurities.- Thermal degradation during reaction or work-up. | - Identify and characterize the colored impurities to determine their source.- Employ purification techniques such as carbon treatment or recrystallization to remove color.- Avoid excessive temperatures during the process. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A common and industrially viable route involves the cyclocondensation of a thiourea derivative with an appropriate C3-synthon, such as an ester of cyanoacetic acid. A key starting material is often S-methylisothiourea sulfate, which reacts with ethyl cyanoacetate in the presence of a base like sodium ethoxide.
Q2: What are the critical process parameters to control during the synthesis?
The critical process parameters that significantly impact yield and purity include:
-
Temperature: Both the initial reaction temperature and the temperature during work-up can influence the rate of reaction and the formation of impurities.
-
Stoichiometry: Precise control over the molar ratios of the reactants is crucial to ensure complete conversion and minimize residual starting materials.
-
Base Concentration: The concentration and type of base used can affect the reaction kinetics and the solubility of intermediates.
-
Agitation: Proper mixing is essential for maintaining homogeneity and ensuring efficient heat and mass transfer, especially in large reactors.
Q3: What are some of the common impurities observed in the synthesis of this compound?
While specific impurity profiles can vary depending on the exact synthetic route and conditions, potential impurities may include:
-
Unreacted starting materials (e.g., S-methylisothiourea, ethyl cyanoacetate).
-
By-products from side reactions, such as the hydrolysis of the cyano group or the formation of dimers.
-
Isomeric impurities if the cyclization is not completely regioselective.
Q4: What are the recommended analytical methods for in-process control and final product analysis?
A combination of analytical techniques is recommended for robust process control and quality assurance:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, identifying and quantifying impurities, and determining the final product purity.
-
Thin-Layer Chromatography (TLC): A quick and effective tool for qualitative in-process checks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of major impurities.
-
Mass Spectrometry (MS): For molecular weight confirmation and impurity identification.
Experimental Protocols
General Synthesis Protocol for this compound
This protocol provides a general methodology for the laboratory-scale synthesis, which can be adapted and optimized for pilot and industrial-scale production.
Materials:
-
S-methylisothiourea sulfate
-
Ethyl cyanoacetate
-
Sodium ethoxide solution in ethanol
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
To a solution of sodium ethoxide in ethanol, add S-methylisothiourea sulfate portion-wise while maintaining the temperature below 30°C.
-
Stir the resulting mixture for 30 minutes to ensure complete dissolution.
-
Slowly add ethyl cyanoacetate to the reaction mixture, keeping the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture and adjust the pH to approximately 6-7 with hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with water and then with cold ethanol.
-
Dry the product under vacuum at 60-70°C to a constant weight.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues during the scale-up synthesis.
Technical Support Center: Efficient Synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 6-Amino-2-(methylthio)pyrimidin-4-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound derivatives?
A1: A common and effective method for the synthesis of this compound derivatives involves the nucleophilic substitution of the methylthio group in the parent 2-(methylthio)-6-methyl-pyrimidin-4-ol with various amines. This reaction is typically carried out by refluxing the starting material with an excess of the desired amine in a suitable solvent, such as butanol, often yielding high amounts of the product.[1]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is this compound or its analogue, 2-(methylthio)-6-methyl-pyrimidin-4-ol.[1] A variety of amines can be used to introduce the desired amino group at the 2-position.
Q3: Are there any specific catalysts required for this synthesis?
A3: The nucleophilic substitution of the methylthio group with an amine often proceeds without the need for a specific catalyst, especially when an excess of the amine is used at elevated temperatures.[1] However, for related syntheses involving thioether linkages, basic conditions using catalysts like potassium carbonate (K₂CO₃) in a solvent such as DMF at elevated temperatures (80–100°C) have been reported to be effective.
Q4: What kind of yields can be expected?
A4: High yields have been reported for the synthesis of 2-amino derivatives of 6-methylpyrimidinol by refluxing 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of amine.[1] For analogous thioether syntheses, yields greater than 70% with purities of 98% or higher (as determined by HPLC) have been achieved.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reflux time and ensure the reaction mixture reaches the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor quality of starting materials or reagents. | Ensure that the 2-(methylthio)pyrimidin-4-ol starting material and the amine are of high purity. Dry the solvent and amine if they are suspected to contain moisture. | |
| The chosen amine is not nucleophilic enough to displace the methylthio group under the reaction conditions. | Consider using a more nucleophilic amine or increasing the reaction temperature. Alternatively, a more reactive leaving group could be introduced on the pyrimidine ring. | |
| Formation of Side Products | Decomposition of starting material or product at high temperatures. | If decomposition is suspected, try lowering the reaction temperature and extending the reaction time. |
| Undesired reactions with functional groups on the amine or pyrimidine derivative. | Protect sensitive functional groups on the amine or pyrimidine starting material before carrying out the substitution reaction. | |
| Difficulty in Product Isolation | The product is highly soluble in the reaction solvent. | After the reaction is complete, cool the mixture to room temperature or below to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography. |
| The product is an oil and does not crystallize. | Attempt to purify the product using column chromatography. If a solid product is desired, try to form a salt (e.g., hydrochloride) which may be more crystalline. |
Experimental Protocols
Synthesis of 2-Amino Derivatives of 6-Methylpyrimidinol
This protocol is adapted from the work of Yengoyan et al. (2018).[1]
Materials:
-
2-(methylthio)-6-methyl-pyrimidin-4-ol
-
Amine (e.g., piperidine or morpholine)
-
Butanol
Procedure:
-
In a round-bottom flask, combine 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of the desired amine.
-
Add butanol as the solvent.
-
Heat the mixture to reflux for 15 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Isolate the product. This may involve cooling to induce precipitation, followed by filtration, or removal of the solvent under reduced pressure and subsequent purification of the residue.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound Derivatives and Analogues
| Starting Material | Reagent | Catalyst/Base | Solvent | Temperature | Time | Yield | Purity |
| 2-(methylthio)-6-methyl-pyrimidin-4-ol | Excess amine (piperidine or morpholine) | None specified | Butanol | Reflux | 15 h | High | Not specified |
| 6-bromomethyl-pyrimidin-4-ol derivative | 4-chlorobenzenethiol | K₂CO₃ | DMF | 80-100°C | Not specified | >70% | ≥98% (HPLC) |
Visualizations
References
minimizing impurity formation in pyrimidine synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrimidine synthesis experiments, with a focus on minimizing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrimidines?
A1: The most prevalent methods for pyrimidine synthesis are the Biginelli and Pinner reactions. The Biginelli reaction is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][2][3] The Pinner pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][4][5]
Q2: What are the typical impurities I might encounter in a Biginelli reaction?
A2: Common impurities in the Biginelli reaction include unreacted starting materials, Hantzsch-type 1,4-dihydropyridine (DHP) byproducts, and N-acylurea byproducts.[1][6] DHP formation is favored at higher temperatures where urea decomposes to ammonia.[6] N-acylureas can form as a competing reaction pathway between the β-ketoester and urea.[1]
Q3: My Pinner synthesis is giving a low yield and a complex mixture of products. What could be the cause?
A3: Low yields and complex mixtures in the Pinner synthesis can arise from several factors, including the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1] The purity of the amidine salt is critical, as amidines can be hygroscopic and may hydrolyze over time.[7] Ensuring strictly anhydrous conditions is crucial to prevent the hydrolysis of intermediates.[7]
Q4: How can I purify my crude pyrimidine product?
A4: The most common purification techniques for pyrimidine derivatives are recrystallization and column chromatography over silica gel.[7] Recrystallization is often the most effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1] For more challenging separations, column chromatography with an appropriate solvent system is recommended.[7]
Troubleshooting Guides
Biginelli Reaction: Low Yield and Impurity Formation
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of desired dihydropyrimidinone (DHPM) | Inefficient catalyst, suboptimal reaction conditions (time, temperature), impure reactants.[1] | Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration. For acid catalysts like HCl, check the concentration.[1] Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer duration or a moderate increase in temperature.[1] Reactant Purity: Use high-purity aldehyde, β-ketoester, and urea, as impurities can inhibit the reaction.[1] |
| Presence of a fluorescent byproduct | Formation of a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[6] | Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[6] Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6] Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[6] |
| Difficult purification due to a persistent impurity | Formation of N-acylurea byproducts from the reaction of the β-ketoester with urea.[1] | Characterization: Identify N-acylureas using NMR spectroscopy and mass spectrometry.[1] Reaction Conditions: Carefully control the reaction stoichiometry and catalyst to suppress N-acylurea formation.[1] Purification: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.[1] |
Pinner Reaction: Cyclization Issues and Byproduct Formation
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low yield and complex byproduct mixture | Self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine, or incomplete cyclization.[1] | Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze.[7] Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis of starting materials and intermediates.[7] Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are critical for promoting cyclization while minimizing side reactions.[6] |
| Incomplete cyclization | Insufficient activation of the carbonyl group or steric hindrance.[7] | Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[7] Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor progress by TLC.[7] Reaction Temperature: The optimal temperature depends on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[6] |
Data Presentation: Comparative Analysis of Reaction Conditions
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 18 | 40-60 |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good |
| Fe(NO₃)₃·9H₂O | Anisaldehyde | Acetophenone | Urea | Solvent-free (grinding) | RT | 0.25 | 92 |
| Clayfen | Anisaldehyde | Acetophenone | Urea | Solvent-free (grinding) | RT | 0.5 | 90 |
| Montmorillonite KSF | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 100 | 1 | 92 |
| HPA-Montmorillonite-KSF | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | Reflux | 1 | 95 |
Data compiled from multiple sources.[2][7][8] Conditions and yields can vary based on specific substrates and experimental setup.
Table 2: Influence of Solvent on Biginelli Reaction Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
| n-Hexane | 1.88 | 42 |
| Dioxane | 2.21 | 55 |
| Diethyl ether | 4.33 | 60 |
| Chloroform | 4.81 | 70 |
| Ethyl acetate | 6.02 | 75 |
| THF | 7.58 | 80 |
| Ethanol | 24.55 | 88 |
| Acetonitrile | 37.5 | 95 |
| DMF | 38.25 | 92 |
| DMSO | 47.24 | 90 |
| Solvent-free | - | 98 |
Reaction conditions: Benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of bismuth nitrate at reflux for 2.5 hours. Data suggests that higher dielectric constants of the solvent can lead to higher yields, with solvent-free conditions providing the highest yield in this study.
Experimental Protocols
Protocol 1: High-Purity Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over common byproducts.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)[1]
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[1]
-
Stir the mixture at a controlled temperature of 60°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]
-
Add a small amount of ethanol and stir for 5 minutes.[1]
-
Filter the solid product and wash with cold ethanol.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]
Protocol 2: General Procedure for Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
Materials:
-
1,3-dicarbonyl compound (1 mmol)
-
Amidine hydrochloride (1 mmol)
-
Base (e.g., sodium ethoxide, 2 mmol)
-
Anhydrous solvent (e.g., ethanol)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 mmol) and the amidine hydrochloride (1 mmol) in the anhydrous solvent.
-
Slowly add the base (e.g., sodium ethoxide, 2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]
Visualizations
Caption: Mechanism of the Biginelli Reaction.
Caption: Experimental workflow for the Pinner Synthesis.
Caption: Logical workflow for troubleshooting impurity formation.
References
- 1. iris.unito.it [iris.unito.it]
- 2. tandfonline.com [tandfonline.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Pyrimidine Synthons: 6-Amino-2-(methylthio)pyrimidin-4-ol and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The selection of an appropriate pyrimidine synthon is a critical decision in the synthesis of novel compounds, directly impacting reaction efficiency, yield, and the diversity of accessible derivatives. This guide provides an objective comparison of 6-Amino-2-(methylthio)pyrimidin-4-ol with other common pyrimidine synthons, supported by experimental data to inform synthetic strategy.
Overview of Compared Pyrimidine Synthons
This guide focuses on the comparative performance of three key pyrimidine synthons in common synthetic transformations:
-
This compound: A versatile building block with multiple reactive sites, allowing for sequential functionalization.
-
2,4-Dihalo-pyrimidines (e.g., 2,4-Dichloro-6-methylpyrimidine): Highly reactive synthons suitable for cross-coupling and nucleophilic substitution reactions.
-
Thiourea (in the context of multicomponent reactions like the Biginelli reaction): A classical and cost-effective synthon for the de novo synthesis of dihydropyrimidines.
Performance Comparison in Key Synthetic Reactions
The utility of a pyrimidine synthon is best assessed by its performance in various chemical reactions. This section provides a comparative analysis of the aforementioned synthons in nucleophilic aromatic substitution and multicomponent condensation reactions.
Nucleophilic Aromatic Substitution
The displacement of leaving groups on the pyrimidine ring is a fundamental strategy for introducing molecular diversity. The methylthio group of this compound and the chloro groups of 2,4-dichloro-6-methylpyrimidine serve as effective leaving groups for nucleophilic substitution.
Table 1: Comparison of Synthon Performance in Nucleophilic Aromatic Substitution
| Synthon | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 2-(Methylthio)-6-methyl-pyrimidin-4-ol | Piperidine | Butanol, reflux, 15 h | 2-(Piperidin-1-yl)-6-methylpyrimidin-4-ol | High | [1] |
| 2-(Methylthio)-6-methyl-pyrimidin-4-ol | Morpholine | Butanol, reflux, 15 h | 2-(Morpholin-4-yl)-6-methylpyrimidin-4-ol | High | [1] |
| 2,4-Dichloro-6-methylpyrimidine | 3-(Trifluoromethyl)pyrazole | Not specified | 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-4-chloro-6-methylpyrimidine | Not specified | [2] |
| 2,4-Dichloro-6-methylpyrimidine | Various amines and thiols | Not specified | Disubstituted pyrimidines | Not specified | [2] |
Experimental Protocol: Nucleophilic Substitution of 2-(Methylthio)-6-methyl-pyrimidin-4-ol with Amines
A mixture of 2-(methylthio)-6-methyl-pyrimidin-4-ol (1 mmol) and an excess of the respective amine (piperidine or morpholine) in butanol is refluxed for 15 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified to yield the corresponding 2-amino-substituted 6-methylpyrimidin-4-ol.[1]
Logical Relationship: Reactivity of Halogenated Pyrimidines
References
Comparative Analysis of 6-Amino-2-(methylthio)pyrimidin-4-ol Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 6-Amino-2-(methylthio)pyrimidin-4-ol scaffold. The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Modifications to this core structure have been shown to significantly influence biological activity, leading to compounds with diverse pharmacological profiles, including plant growth stimulation, anticancer, and antimicrobial properties.[1] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and potential signaling pathways to facilitate further research and development in this area.
Quantitative Biological Activity Data
The biological activity of this compound derivatives is highly dependent on the nature and position of substituent groups. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency in different biological assays.
Plant Growth Stimulant Activity
Derivatives of 2-(methylthio)-6-methylpyrimidin-4-ol have been investigated for their effects on plant growth, with some compounds exhibiting significant stimulant activity compared to the standard, heteroauxin.
Table 1: Plant Growth Stimulant Activity of 2-(Methylthio)-6-methylpyrimidin-4-ol Derivatives
| Compound | R1 (at position 2) | R2 (at position 4) | R3 (at position 6) | Biological Activity (% of Heteroauxin) |
| Parent | -SCH3 | -OH | -CH3 | Baseline |
| Derivative 1 | Piperidin-1-yl | -OH | -CH3 | 75% |
| Derivative 2 | Morpholin-4-yl | -OH | -CH3 | 82% |
| Derivative 3 | Piperidin-1-yl | -OCH3 | -CH3 | 68% |
| Derivative 4 | Morpholin-4-yl | -OCH3 | -CH3 | 79% |
| Derivative 5 | Piperidin-1-yl | -OCH2COOC2H5 | -CH3 | 88% |
| Derivative 6 | Morpholin-4-yl | -OCH2COOC2H5 | -CH3 | 93% |
| Derivative 7 | Piperidin-1-yl | -OCH2CONHNH2 | -CH3 | 72% |
| Derivative 8 | Morpholin-4-yl | -OCH2CONHNH2 | -CH3 | 85% |
| Derivative 9 | Piperidin-1-yl | 4H-1,2,4-triazol-4-yl | -CH3 | 46% |
| Derivative 10 | Morpholin-4-yl | 4H-1,2,4-triazol-4-yl | -CH3 | 55% |
Data extracted from a study on the synthesis and biological evaluation of novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives.[2]
Anticancer Activity of Structurally Related Pyrimidine Analogs
While specific anticancer data for direct derivatives of this compound is limited in the reviewed literature, studies on structurally related pyrazolo[3,4-d]pyrimidine and other pyrimidine analogs provide valuable insights into the potential of this scaffold.
Table 2: In Vitro Anticancer Activity of Related Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | R Group at Thiol Moiety | Cell Line | IC50 (µM) |
| 4b | Not specified in abstract | U937 (Human histiocytic lymphoma) | < 20 |
| 4j | Not specified in abstract | U937 (Human histiocytic lymphoma) | < 20 |
| 4l | Not specified in abstract | U937 (Human histiocytic lymphoma) | < 20 |
These compounds demonstrated specificity against cancer cells, with 4l showing high selectivity. The presence of a substituted pyrazolo[3,4-d]pyrimidine core and substituents at the 6-thiol position were noted as essential for activity.[3]
Table 3: In Vitro Anticancer Activity of a Related 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol Derivative
| Compound | Target Cell Line | IC50 (µM) |
| Hydroxymethyl derivative | AGS (Gastric adenocarcinoma) | 53.02 |
This data highlights the potential for modifications at the 6-position to impart cytotoxic activity.[4]
Enzyme Inhibitory Activity of Related Pyrimidine Analogs
The pyrimidine scaffold is a known pharmacophore for enzyme inhibitors. The following data for related pyrimidine derivatives against Glutathione Reductase (GR) illustrates this potential.
Table 4: Glutathione Reductase (GR) Inhibitory Activity of Pyrimidine Derivatives
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| Pyrimidine | 0.968 | 2.984 ± 0.83 | Not specified |
| 4-amino-2-chloropyrimidine | 0.377 | Not specified | Not specified |
| 4-amino-6-chloropyrimidine | 0.374 | Not specified | Not specified |
| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 ± 0.23 | Noncompetitive |
This study demonstrates that substitutions on the pyrimidine ring, such as amino and chloro groups, contribute to effective enzyme inhibition.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key assays cited in the evaluation of pyrimidine derivatives.
Synthesis of 2-Amino-Substituted 6-Methylpyrimidin-4-ol Derivatives
A general procedure for the synthesis of 2-amino-substituted 6-methylpyrimidin-4-ols involves the nucleophilic substitution of the 2-methylthio group.
-
Reaction Setup: A mixture of 2-(methylthio)-6-methyl-pyrimidin-4-ol and an excess of the desired amine (e.g., piperidine or morpholine) is prepared in a suitable solvent such as butanol.
-
Reflux: The reaction mixture is refluxed for approximately 15 hours.
-
Workup: After cooling, the precipitate is filtered, washed with a solvent like acetone, and dried to yield the 2-amino derivative.
-
Further Modifications: The hydroxyl group at the 4-position can be further modified. For example, O-alkylation can be achieved by treating the sodium salt of the pyrimidin-4-ol with an appropriate alkyl halide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2 to 4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Visualizations: Workflows and Signaling Pathways
Graphical representations of experimental workflows and biological pathways can aid in the understanding of complex processes.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Proposed apoptotic signaling pathway for certain anticancer pyrimidine derivatives. This is a generalized pathway based on related compounds.[3][7]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unife.it [iris.unife.it]
- 4. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
validation of kinase inhibitory activity of compounds from 6-Amino-2-(methylthio)pyrimidin-4-ol
Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives demonstrating significant therapeutic potential. This guide provides a comparative analysis of the kinase inhibitory activity of compounds derived from the pyrazolo[3,4-d]pyrimidine core, a structure synthetically accessible from pyrimidine precursors such as 6-Amino-2-(methylthio)pyrimidin-4-ol. We present quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer an objective overview for researchers in drug discovery and development.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities (IC50 values) of selected pyrazolo[3,a]pyrimidine derivatives against various kinases and cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Target Kinase / Cell Line | IC50 (µM) | Reference |
| Src Inhibitors | |||
| S7 | Daoy (medulloblastoma) | 6.24 | [1] |
| S29 | Daoy (medulloblastoma) | 1.72 | [1] |
| SI163 | Daoy (medulloblastoma) | 3.5 | [1] |
| S7 | D283-MED (medulloblastoma) | 14.16 | [1] |
| S29 | D283-MED (medulloblastoma) | 4.89 | [1] |
| SI163 | D283-MED (medulloblastoma) | 1.74 | [1] |
| SI221 | Glioblastoma cell lines | Significant cytotoxic effect | [2] |
| SI306 | GIN8, GIN28, GCE28 (Glioblastoma) | 11.2, 7.7, 7.2 | [3] |
| EGFR Inhibitors | |||
| 4 | EGFR Tyrosine Kinase | 0.054 | [4][5] |
| 15 | EGFR Tyrosine Kinase | 0.135 | [4][5] |
| 16 | EGFR Tyrosine Kinase | 0.034 | [4][5] |
| 12b | EGFRWT | 0.016 | [6][7] |
| 12b | EGFRT790M | 0.236 | [6][7] |
| 5i | EGFRWT | 0.3 | [8] |
| PI3K Inhibitors | |||
| 50 | PI3Kα | 0.0026 | [9] |
| CDK2 Inhibitors | |||
| 14 | CDK2/cyclin A2 | 0.057 | [10] |
| 13 | CDK2/cyclin A2 | 0.081 | [10] |
| 15 | CDK2/cyclin A2 | 0.119 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common assays used to evaluate the kinase inhibitory activity of the presented compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A higher luminescence signal corresponds to lower kinase activity (i.e., greater inhibition).[11]
Materials:
-
Kinase of interest (e.g., Src, EGFR, PI3K)
-
Kinase-specific substrate peptide
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ATP
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compounds into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without the kinase enzyme as a background control (0% activity).[11]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific substrate, and assay buffer.
-
Initiation of Reaction: Add the kinase reaction mixture to each well containing the test compounds.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[11]
-
Signal Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal.
-
Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the signal, then measure the luminescence using a plate reader.[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to assess the cytotoxic effects of the kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Daoy, D283-MED, A549)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine inhibitors and a general workflow for their evaluation.
Caption: A generalized workflow for the evaluation of kinase inhibitors.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Pathway
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient and versatile synthesis of substituted pyrimidines is therefore a critical focus for researchers in drug discovery and development. This guide provides an objective comparison of several prominent synthetic routes to substituted pyrimidines, including classical methods and modern advancements. The performance of each method is evaluated based on experimental data, with a focus on reaction efficiency, conditions, and yields to inform the selection of the most appropriate methodology for specific research needs.
Comparative Performance of Pyrimidine Synthesis Methods
The choice of synthetic route to a desired substituted pyrimidine is often a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes quantitative data for several key methods, offering a side-by-side comparison to aid in this selection process.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Varies | Moderate | [1][2] |
| Classical Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Hydrochloric Acid | Ethanol | 1.5 - 3 hours | Reflux (~78) | ~60-70% | [1][3] |
| Modified Biginelli (Grindstone) | Benzaldehyde, Ethyl Acetoacetate, Urea/Thiourea | CuCl₂·2H₂O / HCl | Solvent-free | A few minutes (grinding) | Room Temperature | >90% | [3] |
| Microwave-Assisted Biginelli | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 minutes | Not Specified | 72-84% | [1][4] |
| Microwave-Assisted (Solvent-Free) | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W Irradiation | 88-95% | [5] |
| Copper-Catalyzed Synthesis | Propargylic Alcohols, Amidine | Copper(II) Triflate (Cu(OTf)₂) | Not Specified | 1.5 hours | Reflux | up to 91% | [6] |
| Iridium-Catalyzed Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150 | up to 93% | [7] |
Visualizing the Synthetic Pathways
To illustrate the procedural flow of both traditional and modern approaches, the following diagrams depict the key stages of the classical Biginelli Reaction and a Microwave-Assisted Synthesis.
Caption: Workflow for the classical Biginelli reaction.
Caption: General workflow for microwave-assisted pyrimidine synthesis.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate the replication and adaptation of these procedures.
Classical Biginelli Reaction
This protocol provides a general framework for the traditional synthesis of dihydropyrimidinones.
-
Reactants:
-
Aryl aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalytic amount of concentrated Hydrochloric Acid (e.g., 3-4 drops)
-
-
Solvent:
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aryl aldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add the catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1.5 to 3 hours.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution upon cooling. If not, the solvent can be partially evaporated, or the mixture can be poured into ice-cold water to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
Microwave-Assisted Solvent-Free Biginelli Reaction
This protocol offers a more environmentally friendly and rapid alternative to the classical method.[8]
-
Reactants:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (20 mol %)
-
-
Procedure:
-
Place the aldehyde, ethyl acetoacetate, urea or thiourea, and sulfamic acid in a 100 mL beaker.
-
Cover the beaker with a watch glass and place it in a domestic microwave oven.
-
Irradiate the mixture at 300 watts for the required time to complete the reaction (typically 2-5 minutes), as monitored by TLC.[8] Use intermittent pulses (e.g., 20 seconds on, with cooling) to avoid overheating.
-
After the reaction is complete, add ice-cold water to the reaction mixture to precipitate the solid product.
-
Wash the solid thoroughly with water to remove any unreacted urea or thiourea.
-
Filter the product and recrystallize from ethanol to afford the pure product.[8]
-
Copper-Catalyzed Synthesis of 2,4,6-Trisubstituted Pyrimidines
This method provides a route to fully substituted pyrimidines from α,β-unsaturated ketoximes and activated nitriles.
-
Reactants:
-
α,β-Unsaturated ketoxime (0.2 mmol)
-
Activated nitrile (0.3 mmol)
-
Cu(OAc)₂ (10 mol %)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent:
-
1,2-Dichloroethane (DCE) (2.0 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the α,β-unsaturated ketoxime, activated nitrile, Cu(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with nitrogen (this can be repeated three times).
-
Add the solvent (DCE) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,4,6-trisubstituted pyrimidine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
Unveiling the Therapeutic Potential: A Comparative Analysis of 6-Amino-2-(methylthio)pyrimidin-4-ol Based Compounds in Oncology
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. Pyrimidine-based compounds have long been a cornerstone in this pursuit, and derivatives of 6-Amino-2-(methylthio)pyrimidin-4-ol are emerging as a promising class of molecules with significant in vitro and in vivo efficacy. This guide provides an objective comparison of their performance against various cancer cell lines, supported by experimental data and detailed methodologies, to aid in the advancement of oncological research.
This comparative guide synthesizes data from multiple studies to present a clear overview of the anticancer activities of various pyrimidine derivatives, with a focus on structures related to this compound. The data underscores the potential of this scaffold in the development of targeted cancer therapies.
In Vitro Efficacy: A Quantitative Comparison
The in vitro cytotoxic activity of a range of pyrimidine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. These values, collated from various studies, demonstrate the broad-spectrum anticancer potential of these compounds.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1c (4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile) | Leukemia (SR) | Not specified (High selectivity) | [1] |
| Compound XIII (a pyrimidine-5-carbonitrile derivative) | Melanoma | 3.37 | [1] |
| Leukemia | 3.04 | [1] | |
| Non-small cell lung cancer | 4.14 | [1] | |
| Renal cancer | 2.4 | [1] | |
| Compound XIV (a pyrimidine-5-carbonitrile derivative) | HCT-116 (Colon) | 0.09 (vs EGFRWT) | [1] |
| HepG-2 (Liver) | 4.03 (vs EGFRT790M) | [1] | |
| MCF-7 (Breast) | Not specified | [1] | |
| A549 (Lung) | Not specified | [1] | |
| Compound 4e (a pyrimidine pyrazoline-anthracene derivative) | HepG2 (Liver) | 5.34 | [2] |
| Huh-7 (Liver) | 6.13 | [2] | |
| Compound 10c (a 2-pyrazolyl-pyrimidine) | HCT-116 (Colon) | Close to Doxorubicin | [3] |
| MCF-7 (Breast) | Close to Doxorubicin | [3] | |
| HEPG-2 (Liver) | Close to Doxorubicin | [3] | |
| Compound 6h | A549 (Lung) | 13.01 | [4] |
| SiHa (Cervical) | 7.95 | [4] | |
| MCF-7 (Breast) | 7.42 | [4] | |
| Compound 6g | A549 (Lung) | 14.92 | [4] |
| SiHa (Cervical) | 9.34 | [4] | |
| MCF-7 (Breast) | 8.12 | [4] | |
| Compound 2d (a pyrido[2,3-d]pyrimidine derivative) | A549 (Lung) | Strong cytotoxicity at 50 µM | [5][6] |
| Compound 10b (a 4-thiophenyl-pyrimidine derivative) | HepG-2 (Liver) | 0.161 (EGFR), 0.141 (VEGFR-2) | [7] |
| Compound 2a (a 4-thiophenyl-pyrazole derivative) | HepG-2 (Liver) | 0.209 (EGFR), 0.195 (VEGFR-2) | [7] |
| Compound 6O (an aminodimethylpyrimidinol derivative) | Hep3B (Liver) | 4.5 | [8] |
Experimental Protocols: Methodologies for Efficacy Assessment
The following are detailed experimental protocols for key in vitro assays commonly used to evaluate the efficacy of anticancer compounds, based on methodologies reported in the cited literature.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, usually 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[9]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity.
-
Cell Plating: Cells are plated in 96-well plates and allowed to attach overnight.
-
Compound Incubation: Cells are exposed to a range of concentrations of the test compounds for a fixed period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at approximately 510 nm.
-
IC50 Calculation: The IC50 is calculated from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for all this compound based compounds are still under investigation, evidence suggests that many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a potential mechanism for some pyrimidine derivatives.[7][10]
Below are diagrams illustrating a generalized experimental workflow for screening anticancer compounds and a potential signaling pathway targeted by these pyrimidine derivatives.
Caption: A generalized workflow for the screening and evaluation of anticancer compounds.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
New Pyrimidine Derivatives Show Promise in Targeted Enzyme Inhibition
For Immediate Release
Researchers in drug development are keenly observing the performance of a new class of pyrimidine derivatives that demonstrate significant inhibitory activity against key enzymes in critical cellular pathways. These novel compounds are being benchmarked against established inhibitors, with preliminary data suggesting comparable or, in some cases, superior potency. This guide provides a comparative analysis of these new derivatives against known inhibitors, supported by experimental data and detailed protocols for researchers.
The development of targeted therapies relies on the identification of potent and selective enzyme inhibitors. Pyrimidine-based compounds have long been a cornerstone of inhibitor design, and this new generation of derivatives continues that legacy. The data presented below focuses on two well-established therapeutic targets: Dihydrofolate Reductase (DHFR), a crucial enzyme in nucleotide synthesis, and key protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are pivotal in cancer cell signaling.
Comparative Analysis of Inhibitory Potency
The inhibitory activities of the new pyrimidine derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values against their target enzymes. These values were then compared with those of well-established, clinically used inhibitors.
| Target Enzyme | New Pyrimidine Derivative | IC50 (µM) | Known Inhibitor | IC50 (µM) | Fold Difference (Known/New) |
| DHFR | Pyrimido-pyrimidine Compound | ≤0.05[1][2] | Methotrexate | 0.12[3][4] | 2.4 |
| DHFR | Pyrimidine-clubbed Benzimidazole (Compound 4f) | 4.10[5] | Methotrexate | 0.12[3][4] | 0.03 |
| EGFR | Pyrrolo[2,3-d]pyrimidine (Compound 5k) | 0.079[6] | Erlotinib | 0.002[1] | 0.025 |
| VEGFR2 | Pyrrolo[2,3-d]pyrimidine (Compound 5k) | 0.136[6] | Sunitinib | 0.08[2] | 0.59 |
Table 1: Comparison of IC50 values for new pyrimidine derivatives and known inhibitors against DHFR, EGFR, and VEGFR2.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[7]
Materials and Reagents:
-
Enzyme: Recombinant Human Dihydrofolate Reductase (DHFR)
-
Substrate: Dihydrofolic Acid (DHF)
-
Cofactor: NADPH
-
Test Compounds: New pyrimidine derivatives and Methotrexate dissolved in DMSO
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4[8]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and methotrexate in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH, and the test compound or methotrexate.
-
Enzyme Addition: Add the DHFR enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of 10-20 minutes using a microplate reader in kinetic mode.[9]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percentage of inhibition is determined relative to the control (no inhibitor). IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Kinase Inhibition Assay (EGFR & VEGFR2)
This assay determines the ability of the test compounds to inhibit the phosphorylation of a substrate by the target kinase. The ADP-Glo™ Kinase Assay is a commonly used method.
Materials and Reagents:
-
Enzymes: Recombinant Human EGFR and VEGFR2 kinases
-
Substrate: Specific peptide substrate for each kinase
-
Cofactor: ATP
-
Test Compounds: New pyrimidine derivatives and known kinase inhibitors (Erlotinib, Sunitinib) dissolved in DMSO
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and known inhibitors in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound or known inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate a key signaling pathway and the general experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
A Comparative Guide to Analytical Methods for Confirming the Identity and Purity of 6-Amino-2-(methylthio)pyrimidin-4-ol
For researchers, scientists, and drug development professionals, rigorous analytical characterization is paramount to ensure the identity and purity of chemical entities such as 6-Amino-2-(methylthio)pyrimidin-4-ol (CAS No. 1074-41-5). This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data interpretation, to facilitate robust quality control and characterization of this pyrimidine derivative.
Chromatographic Methods: HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of this compound and its potential impurities.
Comparison of Chromatographic Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Purity assessment, quantification | Identification, structural elucidation, impurity profiling |
| Detection | UV-Vis, Photodiode Array (PDA) | Mass Spectrometry (MS) |
| Data Output | Chromatogram (Retention Time vs. Absorbance) | Chromatogram, Mass Spectrum (m/z) |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass-to-charge ratio) |
| Sensitivity | Good | Excellent |
| Cost | Lower | Higher |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: Similar to the HPLC method described above, but with a potentially lower flow rate (e.g., 0.3-0.5 mL/min) depending on the MS interface.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Interpretation
For this compound (Molecular Weight: 157.19 g/mol ), the expected protonated molecule in positive ion mode LC-MS would be [M+H]⁺ at m/z 158.2. The HPLC chromatogram should show a single major peak, and the area of this peak relative to the total area of all peaks can be used to determine purity.
Spectroscopic Methods: NMR and FTIR
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the structural elucidation and confirmation of the functional groups present in this compound.
Comparison of Spectroscopic Methods
| Feature | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Use | Unambiguous structure determination | Functional group identification |
| Information Provided | Connectivity of atoms, chemical environment of nuclei | Presence of specific chemical bonds |
| Sample State | Solution | Solid or liquid |
| Sensitivity | Lower | Higher |
| Cost | High | Low |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Measurement Range: 4000-400 cm⁻¹.
Expected Spectral Data
-
¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methylthio group (SCH₃), a singlet for the pyrimidine ring proton, and broad signals for the amino (NH₂) and hydroxyl (OH) protons.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the methylthio carbon, and the carbons of the pyrimidine ring.
-
FTIR (KBr): Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (pyrimidinone tautomer), and C-N and C-S stretching.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to determine the melting point and purity of crystalline solids.
Comparison with Other Purity Methods
| Feature | Differential Scanning Calorimetry (DSC) | HPLC for Purity |
| Principle | Measures heat flow associated with thermal transitions | Separation based on partitioning between phases |
| Application | Purity of crystalline, thermally stable compounds | Purity of a wide range of soluble compounds |
| Impurity Detection | Detects eutectic impurities that depress the melting point | Detects impurities that can be chromatographically separated |
| Limitations | Not suitable for amorphous or thermally labile compounds | Requires chromophoric impurities for UV detection |
Experimental Protocol
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.
-
Temperature Range: From ambient temperature to a temperature above the melting point (e.g., 25 °C to 300 °C).
-
Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.
Data Interpretation
A pure, crystalline sample of this compound should exhibit a sharp, single melting endotherm. The presence of impurities will typically cause a broadening of the melting peak and a depression of the onset temperature. The purity can be calculated from the shape of the melting peak using the van't Hoff equation. The reported melting point for this compound is in the range of 258-277 °C.[1]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound.
Comparison with Mass Spectrometry
| Feature | Elemental Analysis | Mass Spectrometry |
| Information | Percentage of C, H, N, S | Molecular weight and fragmentation pattern |
| Purpose | Confirms empirical formula | Confirms molecular formula and structure |
| Accuracy | High precision for elemental composition | High accuracy for mass determination |
Experimental Protocol
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dry sample is combusted in a high-temperature furnace.
-
Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
Theoretical vs. Experimental Data
For this compound (C₅H₇N₃OS):
-
Theoretical Elemental Composition: C, 38.20%; H, 4.49%; N, 26.73%; S, 20.40%.
-
Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical and experimental workflows for the analytical characterization of this compound.
Caption: Overall analytical workflow for identity and purity confirmation.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for LC-MS analysis.
Disclaimer: The experimental data and protocols provided in this guide are based on established analytical principles and data from closely related compounds. For definitive analysis of this compound, it is recommended to perform experiments on the specific compound of interest and validate the methods accordingly.
References
Assessing the Novelty of 6-Amino-2-(methylthio)pyrimidin-4-ol Derivatives in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications in a wide array of therapeutic areas. Among these, 6-Amino-2-(methylthio)pyrimidin-4-ol and its derivatives have garnered significant attention in patent literature, particularly as modulators of key biological targets. This guide provides an objective comparison of patented derivatives of this core structure, summarizing their claimed therapeutic applications, biological activities, and the experimental protocols used for their evaluation. This analysis aims to illuminate the novelty of various substitution patterns and inform future drug discovery and development efforts.
Comparative Analysis of Patented Derivatives
The patent landscape for this compound derivatives reveals a focus on developing inhibitors for various protein kinases, which are critical regulators of cellular processes and are often implicated in diseases such as cancer and autoimmune disorders.
Table 1: Patented 6-Amino-2-(substituted)pyrimidin-4-ol Derivatives and their Biological Data
| Patent Reference | Core Structure Modification | Key Substituents | Biological Target(s) | Reported Activity (IC50) | Therapeutic Indication(s) |
| WO2015079417A1 | Amino group at C6, various substituents at C5 and C4-O position | Phenyl and substituted phenyl groups at C4-O position | Bruton's tyrosine kinase (Btk) | Not explicitly stated for a 2-(methylthio) derivative, but related amino pyrimidines show potent Btk inhibition. | Autoimmune disorders, inflammatory diseases, cancer.[1] |
| US8722693B2 | Pyrrolo[2,3-d]pyrimidine core (structurally related) | Pyrazolyl and cyclopentyl groups | Janus kinase (JAK) | Not explicitly stated for a 2-(methylthio) derivative, but the core is central to potent JAK inhibitors. | Immune-related diseases, skin disorders, cancer. |
| EP1437348A1 | 2,4-Diamino-6-methylpyrimidine | Various substitutions on the amino groups | Not specified (claimed for use as a neutralizing/preserving agent) | Not applicable | Cosmetics, pharmaceuticals. |
| Research Article | 2-Amino-substituted 6-methyl-pyrimidin-4-ol | Morpholino, piperidino, and other heterocyclic moieties at C2 | Not applicable (evaluated for agrochemical use) | Growth stimulant activity (46-93% compared to heteroauxin) | Plant growth regulators.[2] |
Experimental Protocols
A critical aspect of assessing the novelty and potential of these derivatives lies in understanding the methodologies used to evaluate their biological activity. Below are detailed protocols for key kinase assays frequently cited in the relevant patent literature.
Bruton's Tyrosine Kinase (Btk) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against Btk.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents:
-
Recombinant human Btk enzyme
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound dissolved in DMSO
-
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the Btk enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of an EDTA solution.
-
The TR-FRET detection reagents are added, and the mixture is incubated to allow for binding to the phosphorylated substrate.
-
The TR-FRET signal is measured using a suitable plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
The ratio of the emission signals is calculated and used to determine the percent inhibition, from which the IC50 value is derived.
-
Janus Kinase (JAK) Inhibition Assay
Objective: To quantify the inhibitory effect of a compound on JAK family kinases (e.g., JAK1, JAK2, JAK3, TYK2).
Methodology: A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
-
Reagents:
-
Recombinant human JAK enzyme (e.g., JAK2)
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound dissolved in DMSO
-
-
Procedure:
-
The test compound at various concentrations is incubated with the JAK enzyme in the assay buffer.
-
The kinase reaction is started by adding a mixture of the peptide substrate and ATP.
-
The reaction is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
The luminescence is measured using a luminometer.
-
The amount of ADP produced is proportional to the kinase activity, and the data is used to calculate the percent inhibition and the IC50 value of the test compound.
-
Visualizing the Landscape
To better understand the context of the patented derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: B-Cell Receptor signaling pathway highlighting the role of Btk.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The patent literature for this compound and its analogs demonstrates a clear trend towards the development of kinase inhibitors for various therapeutic indications. The novelty of new derivatives often lies in the specific substitution patterns on the pyrimidine core, which are designed to enhance potency, selectivity, and pharmacokinetic properties. While the core scaffold is well-explored, opportunities for innovation remain in targeting novel kinases, exploring unique substituent effects, and developing compounds with improved safety profiles. The experimental protocols outlined provide a standardized framework for evaluating the biological activity of these compounds, enabling a more direct comparison of their performance. Researchers and drug development professionals can leverage this comparative analysis to identify promising avenues for the design and synthesis of next-generation pyrimidine-based therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Amino-2-(methylthio)pyrimidin-4-ol: A Comprehensive Guide for Laboratory Professionals
Step-by-Step Disposal Protocol
The recommended method for the disposal of 6-Amino-2-(methylthio)pyrimidin-4-ol is through an approved hazardous waste disposal program.
1. Personal Protective Equipment (PPE): Before handling the compound, it is imperative to wear appropriate PPE. This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
For solutions, use a dedicated and compatible container. Although pyrimidine is soluble in water, aqueous waste streams should still be treated as chemical waste.[1]
-
Crucially, do not mix this waste with incompatible materials.[1]
3. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and include any known hazard symbols.[1]
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.
-
The storage location should be away from incompatible materials until collection by a licensed hazardous waste disposal contractor.[1]
5. Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[1]
-
The final step is to dispose of the contents and container at an approved waste disposal plant.[2][3]
Chemical Compatibility and Incompatibilities
Understanding the chemical compatibility of this compound is critical to prevent dangerous reactions during storage and disposal. Based on the general reactivity of pyrimidine derivatives, the following table summarizes key incompatibilities.
| Category | Incompatible Agents | Potential Hazards |
| Acids | Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Vigorous reaction, potential for release of toxic fumes.[1] |
| Oxidizing Agents | Strong Oxidizing Agents (e.g., Peroxides, Nitrates) | Fire and explosion risk.[1][3] |
| Acid Anhydrides | Acetic Anhydride, etc. | Exothermic reaction.[1] |
| Acid Chlorides | Acetyl Chloride, etc. | Exothermic reaction, generation of corrosive gases.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is based on general principles for the disposal of pyrimidine-based compounds. Always consult your institution's specific safety guidelines and the most current local, state, and federal regulations before proceeding.
References
Personal protective equipment for handling 6-Amino-2-(methylthio)pyrimidin-4-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Amino-2-(methylthio)pyrimidin-4-ol. The following procedures and recommendations are based on best practices for handling similar pyrimidine derivatives and are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting. It is imperative to consult a specific Safety Data Sheet (SDS) for this compound if available and to adhere to your institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Tightly fitting safety goggles are mandatory to protect against dust particles and splashes.[1][2] A face shield should be worn over goggles when there is a risk of significant splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves offer good short-term protection.[1][3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination.[3][5] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | To be used in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are not feasible or if exposure limits may be exceeded, a respirator is recommended.[1][4] |
| General Lab Attire | Long Pants and Closed-Toe Shoes | Standard laboratory practice to protect against accidental spills.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Compound Handling :
-
Perform all manipulations, including weighing and transferring the solid compound, within the chemical fume hood to prevent the generation and inhalation of dust.[1]
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.[1]
-
Avoid direct contact with skin, eyes, and clothing.[3] Do not breathe in dust.[3]
-
-
Post-Handling :
-
Decontaminate the work area with an appropriate solvent.
-
Remove PPE carefully to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[3]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[3]
-
-
Waste Disposal :
-
Container Disposal :
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
